Methyl 5-chloro-2-iodobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRPALSKTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634639 | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-82-3 | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring both a chloro and an iodo group on the benzene ring, coupled with a methyl ester functionality, makes it a versatile intermediate for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in pharmaceutical and materials science research.[2]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 289039-82-3 | [3][4] |
| Molecular Formula | C₈H₆ClIO₂ | [4] |
| Molecular Weight | 296.49 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [4] |
| Predicted Boiling Point | 295.6 ± 20.0 °C at 760 mmHg | ChemicalBook |
| Predicted Density | 1.837 ± 0.06 g/cm³ | ChemicalBook |
| Predicted XlogP | 3.4 | [5] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid.[6]
Step 1: Synthesis of 5-chloro-2-iodobenzoic acid
A common route to 5-chloro-2-iodobenzoic acid involves a Sandmeyer reaction starting from 2-amino-5-chlorobenzoic acid. While specific industrial protocols may vary, a general laboratory-scale synthesis can be adapted from known procedures for similar transformations.
Step 2: Esterification to this compound [6]
-
Materials:
-
5-chloro-2-iodobenzoic acid (10.62 mmol, 3.0 g)
-
Thionyl chloride (SOCl₂) (12 mL)
-
N,N-Dimethylformamide (DMF) (0.6 mL)
-
Methanol (24 mL)
-
Cyclohexane
-
Ethyl acetate
-
-
Procedure:
-
A mixture of 5-chloro-2-iodobenzoic acid, thionyl chloride, and DMF is gently heated until a homogeneous solution is formed (approximately 15 minutes).
-
The reaction solution is then stirred at 23 °C for 30 minutes.
-
The solvent is removed by concentration under reduced pressure.
-
Methanol is added to the crude product, and the mixture is stirred at 23 °C for 30 minutes.
-
The reaction solution is again concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on a silica gel column using a gradient of cyclohexane to cyclohexane:ethyl acetate (85:15) as the eluent to yield this compound.
-
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 2-position of the benzene ring.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
The general catalytic cycle for a Suzuki-Miyaura coupling involving this compound is depicted below.
Applications in Drug Discovery and Materials Science
The ability to selectively introduce various functionalities at the 2-position makes this compound a valuable intermediate in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): It is used in the synthesis of complex organic molecules with potential therapeutic applications, including nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
-
Organic Electronic Materials: It serves as a precursor for novel organic semiconductors, materials for organic light-emitting diodes (OLEDs), and specialized polymers where the electronic properties can be fine-tuned through chemical modification.[1]
-
Agrochemicals: The scaffold provided by this molecule can be elaborated to create new herbicides, fungicides, and insecticides.[2]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable chemical intermediate with significant applications in pharmaceutical development, materials science, and agrochemical research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and selective synthesis of complex molecular structures. This guide provides a foundational understanding of its chemical properties to aid researchers and scientists in leveraging this important building block for their synthetic endeavors.
References
An In-Depth Technical Guide to Methyl 5-chloro-2-iodobenzoate (CAS: 289039-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group, allows for selective and sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characterization, and key applications in pharmaceuticals, agrochemicals, and materials science. Detailed experimental protocols for its synthesis and representative coupling reactions are also presented to facilitate its use in research and development.
Introduction
This compound, with the CAS number 289039-82-3, is a versatile organic compound characterized by a methyl ester group, a chlorine atom, and an iodine atom attached to a benzene ring.[1][2] This specific arrangement of functional groups makes it an attractive starting material for the construction of intricate molecular architectures, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2][3][4][5][6][7] This guide aims to provide a detailed technical resource for professionals utilizing this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 289039-82-3 | [8] |
| Molecular Formula | C₈H₆ClIO₂ | [8][9] |
| Molecular Weight | 296.49 g/mol | [8] |
| Appearance | Solid | - |
| Purity | Typically ≥97% | [8] |
| Predicted XlogP | 3.4 | [9] |
| Monoisotopic Mass | 295.9101 Da | [9] |
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 5-chloro-2-iodobenzoic acid, via esterification. The precursor, 5-chloro-2-iodobenzoic acid, can be prepared from 2-chloro-5-aminobenzoic acid through a Sandmeyer-type reaction.
Synthesis of 5-chloro-2-iodobenzoic acid from 2-chloro-5-aminobenzoic acid
Experimental Protocol:
-
To a solution of 2-chloro-5-aminobenzoic acid (123 g) in 20% aqueous sulfuric acid (2000 g), an aqueous solution of sodium nitrite (51 g in 200 g of water) is added dropwise at 0-10 °C.
-
After the addition is complete, urea (1.2 g) is added, and the mixture is stirred.
-
A solution of potassium iodide (130 g in 500 g of water) is then added rapidly, and the reaction mixture is stirred until gas evolution ceases, followed by an additional 30 minutes of stirring.
-
The resulting brown solid is collected by filtration and washed with water.
-
The crude solid is dissolved in ethyl acetate (400 g) and washed sequentially with 1N hydrochloric acid (300 mL), 10% sodium bisulfite solution (300 mL), and saturated brine (400 mL).
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from toluene to afford 5-chloro-2-iodobenzoic acid as a pale yellow solid.
This protocol is a synthesized representation of procedures found in the provided search results.
Logical Flow of the Synthesis of 5-chloro-2-iodobenzoic acid
Caption: Synthetic pathway for 5-chloro-2-iodobenzoic acid.
Esterification to this compound
While a specific detailed protocol for the esterification of 5-chloro-2-iodobenzoic acid to its methyl ester was not found in the provided search results, a general acid-catalyzed esterification procedure can be employed.
General Experimental Protocol (Illustrative):
-
5-chloro-2-iodobenzoic acid is dissolved in an excess of anhydrous methanol.
-
A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.
-
The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Spectral Data
As of the latest search, specific experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound were not available in the provided results. The following tables present predicted data and data for structurally similar compounds to provide an expected range for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns, and a singlet for the methyl ester protons around 3.9 ppm.
Expected ¹³C NMR (CDCl₃, 101 MHz): The spectrum should display eight distinct carbon signals: one for the methyl group, one for the carbonyl carbon, and six for the aromatic carbons. The carbon bearing the iodine atom is expected to have a chemical shift in the range of 90-100 ppm.
Infrared (IR) Spectroscopy
Expected IR (ATR): Key characteristic peaks would include a strong carbonyl (C=O) stretch for the ester group around 1720-1740 cm⁻¹, C-H stretching vibrations for the aromatic ring and methyl group, and C-Cl and C-I stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
The predicted monoisotopic mass is 295.9101 Da.[9] Mass spectrometry would show a molecular ion peak corresponding to this mass, with a characteristic isotopic pattern due to the presence of chlorine.
Reactivity and Applications
The primary utility of this compound lies in its capacity to undergo selective palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be selectively coupled at the 2-position (iodine) with various aryl or vinyl boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
General Experimental Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Applications in Drug Discovery and Materials Science
The biaryl and aryl-alkyne motifs constructed using this compound are prevalent in many biologically active molecules and functional organic materials.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where a substituted biphenyl or related structure is a core pharmacophore.[1][2]
-
Agrochemicals: The compound is a building block for various herbicides, insecticides, and fungicides.[1]
-
Materials Science: It is used as a precursor for novel organic electronic materials and functional polymers, where the electronic properties can be tuned through the introduction of different substituents via cross-coupling reactions.[1][2]
Safety and Handling
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity at the iodo and chloro positions provides a powerful tool for the regioselective construction of complex molecular frameworks. This guide has summarized its key properties, synthesis, and reactivity, providing a foundational resource for researchers in drug discovery, agrochemical development, and materials science. The detailed experimental protocols and workflow diagrams are intended to facilitate the practical application of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. calpaclab.com [calpaclab.com]
- 9. PubChemLite - this compound (C8H6ClIO2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to Methyl 5-chloro-2-iodobenzoate
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of Methyl 5-chloro-2-iodobenzoate, a key building block in pharmaceutical and material science research. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Chemical Properties and Data
This compound is a halogenated aromatic ester. Its molecular structure, featuring a methyl ester, a chlorine atom, and an iodine atom on a benzene ring, makes it a versatile intermediate in organic synthesis.[1] The iodine atom, in particular, serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClIO₂ | [3] |
| Molecular Weight | 296.49 g/mol | [3] |
| CAS Number | 289039-82-3 | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from methyl anthranilate. This pathway involves an iodination reaction, followed by a Sandmeyer reaction to introduce the chloro group, yielding the target molecule.[4]
Experimental Protocol: Synthesis via Iodination and Sandmeyer Reaction
This protocol is adapted from patent literature describing the synthesis of 2-chloro-5-iodobenzoic acid, where this compound is a key intermediate.[4][5][6]
Step 1: Iodination of Methyl Anthranilate
-
In a suitable reaction vessel, dissolve potassium iodide (185.84 g) and potassium iodate (106.64 g) in water (450.8 g) with stirring.
-
To this solution, add methyl anthranilate (230 g).
-
A mixture of dichloromethane (100.99 g) and glacial acetic acid (147 g) is then added dropwise over 1 hour. The temperature should be maintained below 45°C during the addition.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Heat the reaction to 55°C and maintain for 3 hours.
-
Cool the reaction mixture to below 25°C and add dichloromethane (404 g) in portions.
-
Allow the layers to separate, collect the organic layer. The aqueous layer can be extracted with additional dichloromethane to maximize yield.
-
The combined organic layers are distilled to remove the solvent, yielding the crude methyl 2-amino-5-iodobenzoate.
Step 2: Sandmeyer Reaction to form this compound
-
Prepare a solution of the crude methyl 2-amino-5-iodobenzoate in a mixture of water and hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0-5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous chloride in hydrochloric acid.
-
The freshly prepared diazonium salt solution is then added dropwise to the cuprous chloride solution.
-
The reaction mixture is stirred, and the temperature is gradually raised to allow for the conversion to this compound.
-
Upon completion of the reaction, the product is extracted with an organic solvent such as dichloromethane.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.
Step 3: Purification
The crude product can be purified by techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent applications.
Synthetic Pathway Overview
The following diagram illustrates the key steps in the synthesis of this compound starting from Methyl Anthranilate.
Caption: Synthesis pathway of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules. Its primary applications are in:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[1][7]
-
Material Science: The compound is used in the development of novel organic electronic materials and functional polymers due to the influence of its halogen substituents on the electronic and optical properties of these materials.[7]
-
Agrochemicals: It is a building block for the creation of new herbicides, insecticides, and fungicides.
This technical guide provides a foundational understanding of this compound. For further details on analytical methods and specific applications, consulting the referenced literature is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
Methyl 5-chloro-2-iodobenzoate synthesis from 5-chloro-2-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of methyl 5-chloro-2-iodobenzoate from 5-chloro-2-iodobenzoic acid. This compound is a valuable intermediate in the synthesis of advanced organic molecules, particularly in pharmaceutical and materials science applications.[1][2][3] The described methodology outlines a high-yield esterification process.
Reaction Scheme
The synthesis involves the conversion of the carboxylic acid group of 5-chloro-2-iodobenzoic acid to a methyl ester. A common and effective method utilizes thionyl chloride (SOCl₂) to first form an acyl chloride, which then readily reacts with methanol to yield the desired ester. N,N-dimethylformamide (DMF) is often used as a catalyst in the formation of the acyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative synthesis protocol.[4]
| Parameter | Value |
| Starting Material | 5-chloro-2-iodobenzoic acid |
| Starting Amount | 3.0 g (10.62 mmol) |
| Reagent 1 | Dichlorosulfoxide (Thionyl chloride) |
| Reagent 1 Volume | 12 mL |
| Catalyst | N,N-dimethylformamide (DMF) |
| Catalyst Volume | 0.6 mL |
| Reagent 2 | Methanol |
| Reagent 2 Volume | 24 mL |
| Final Product | This compound |
| Product Mass | 3.02 g (10.20 mmol) |
| Yield | 96% |
| Purity | >97% |
| Analysis Method | UPLC-MS |
| Retention Time | 1.17 min |
| Molecular Ion Peak | m/z 296.6 [M+H]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a reported synthesis of this compound.[4]
Materials:
-
5-chloro-2-iodobenzoic acid (3.0 g, 10.62 mmol)
-
Dichlorosulfoxide (Thionyl chloride, 12 mL)
-
N,N-dimethylformamide (DMF, 0.6 mL)
-
Methanol (24 mL)
-
Cyclohexane
-
Ethyl acetate
-
Biotage silica gel column (or equivalent)
Procedure:
-
Acyl Chloride Formation:
-
In a suitable reaction vessel, a mixture of 5-chloro-2-iodobenzoic acid (3.0 g, 10.62 mmol), dichlorosulfoxide (12 mL), and N,N-dimethylformamide (0.6 mL) is prepared.[4]
-
The mixture is gently heated with a heat gun until a homogeneous solution is formed, which takes approximately 15 minutes.[4]
-
The reaction solution is then stirred at 23 °C for 30 minutes.[4]
-
Following the stirring, the solvent is removed by concentration under reduced pressure.[4]
-
-
Esterification:
-
Work-up and Purification:
-
After the reaction is complete, the solution is concentrated again under reduced pressure to remove the excess methanol.[4]
-
The resulting crude product is purified by flash chromatography on a silica gel column.[4]
-
A gradient of cyclohexane to cyclohexane:ethyl acetate (85:15) is used as the eluent.[4]
-
The fractions containing the desired product are collected and combined.
-
-
Product Characterization:
This detailed guide provides a comprehensive overview of the synthesis of this compound. The high-yield protocol and clear workflow are intended to support researchers and professionals in the efficient production of this key chemical intermediate.
References
Spectroscopic Analysis of Methyl 5-chloro-2-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-chloro-2-iodobenzoate, a key intermediate in pharmaceutical and materials science synthesis.[1][2] This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.
Chemical Structure and Properties
This compound is a halogenated aromatic ester with the molecular formula C₈H₆ClIO₂ and a molecular weight of 296.49 g/mol .[3] Its structure, featuring a methyl ester group with chlorine and iodine substituents on the benzene ring, provides it with significant versatility in chemical synthesis, particularly in the creation of complex molecular frameworks for active pharmaceutical ingredients (APIs) and advanced organic materials.[1][2]
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.4-7.6 | dd | 1H | Ar-H |
| ~7.1-7.3 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Note: Predicted values are based on typical chemical shifts for aromatic protons and methyl esters, and data from similar substituted benzoates.[4][5]
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~141 | Ar-C |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~92 | Ar-C |
| ~53 | -OCH₃ |
Note: Predicted values are based on typical chemical shifts for substituted aromatic carbons and ester carbonyls.[4][5]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Medium | C-H stretch (methyl) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1600-1400 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300-1000 | Strong | C-O stretch (ester) |
| ~900-675 | Strong | C-H "oop" (aromatic) |
| Below 800 | Medium-Strong | C-Cl stretch, C-I stretch |
Note: Predicted values are based on characteristic IR absorptions for aromatic esters and halogenated compounds.[5][6]
Mass Spectrometry (MS)
| m/z | Ion |
| 296.6 | [M+H]⁺ |
| 295.9 | [M]⁺ |
| 294.9 | [M-H]⁻ |
| 318.9 | [M+Na]⁺ |
Data obtained from UPLC-MS analysis and predicted values.[7][8]
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
NMR Spectroscopy
A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[9][10] The solution should be homogeneous and free of solid particles.[10] The NMR tube is then placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure high resolution.[9]
Caption: A generalized workflow for NMR spectroscopy experiments.
Infrared (IR) Spectroscopy
For a solid sample like this compound, the thin solid film method is commonly used.[11] A small amount of the solid is dissolved in a volatile solvent, such as methylene chloride or acetone.[11] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[11][12] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[11] The plate is then mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the solid sample with dry potassium bromide and pressing the mixture into a disk.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound | 289039-82-3 [chemicalbook.com]
- 8. PubChemLite - this compound (C8H6ClIO2) [pubchemlite.lcsb.uni.lu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
An In-depth Technical Guide to the Applications of Methyl 5-chloro-2-iodobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chloro-2-iodobenzoate is a versatile, poly-functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive iodine atom, a more stable chlorine atom, and a modifiable methyl ester group, allows for a range of selective transformations. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Core Reactivity and Applications
The synthetic utility of this compound is primarily centered around the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[1][2] This feature makes it an excellent substrate for constructing complex molecular architectures. Key applications include:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the preparation of a variety of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors for oncology.[1]
-
Agrochemical Development: The scaffold is used to build novel herbicides, insecticides, and fungicides.[2]
-
Material Science: It serves as a precursor for organic electronic materials and functional polymers where the halogen substituents influence the material's electronic properties.[1][2]
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the iodine at the 2-position the primary site of reaction.[1]
Key Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for several named reactions that are fundamental to modern synthetic chemistry.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, a critical transformation for the synthesis of kinase inhibitors and other complex molecules.[3]
General Reaction Scheme:
References
Methyl 5-chloro-2-iodobenzoate: A Core Intermediate in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that has emerged as a critical and versatile building block in the synthesis of complex pharmaceutical molecules.[1][2][3] Its unique substitution pattern, featuring a reactive iodine atom and a stabilizing chlorine atom on a methyl benzoate core, makes it an ideal starting point for constructing intricate molecular architectures, particularly the biaryl linkages common in many modern drugs.[1][3][4] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support research and development activities.
Physicochemical Properties and Specifications
The utility of this compound in synthesis is underpinned by its specific physical and chemical properties. A summary of these key characteristics is presented below.
| Property | Value | Reference |
| CAS Number | 289039-82-3 | [5] |
| Molecular Formula | C₈H₆ClIO₂ | [5] |
| Molecular Weight | 296.49 g/mol | [5] |
| Purity | ≥96-97% | [5][6] |
| Boiling Point | 149-150 °C at 10 mmHg | |
| Density | 1.784 g/mL at 25 °C | |
| Refractive Index | n20/D 1.604 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve either the direct esterification of the corresponding carboxylic acid or a multi-step sequence starting from an amino-substituted precursor via a Sandmeyer reaction.
Route 1: Esterification of 5-chloro-2-iodobenzoic acid
This direct method is highly efficient for producing the methyl ester from its parent carboxylic acid.
Experimental Protocol:
-
A mixture of 5-chloro-2-iodobenzoic acid (10.62 mmol), dichlorosulfoxide (12 mL), and N,N-dimethylformamide (0.6 mL) is gently heated until a homogeneous solution is formed (approximately 15 minutes).[6]
-
The solution is then stirred at 23 °C for 30 minutes.[6]
-
The solvent is removed by concentration under reduced pressure.[6]
-
Methanol (24 mL) is added to the crude product, and the mixture is stirred at 23 °C for another 30 minutes.[6]
-
Following the reaction, the solution is again concentrated under reduced pressure.[6]
-
The crude product is purified by flash chromatography on a silica gel column.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-chloro-2-iodobenzoic acid (3.0 g) | [6] |
| Final Product | This compound (3.02 g) | [6] |
| Yield | 96% | [6] |
| Purity | >99% (via HPLC) | [6] |
Route 2: Synthesis via Sandmeyer Reaction
An alternative pathway involves the synthesis of the parent acid from 2-amino-5-chlorobenzoic acid, which is subsequently esterified. This route leverages the Sandmeyer reaction, a classic transformation for converting aryl amines into aryl halides.[7]
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Generalized Experimental Protocol (Sandmeyer Reaction for Iodination):
-
The starting arylamine (e.g., 2-amino-5-chlorobenzoic acid) is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C.[8]
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the aryldiazonium salt.[8]
-
A solution of potassium iodide in water is then added to the diazonium salt solution.[8][9]
-
The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.[9]
-
The resulting product, 5-chloro-2-iodobenzoic acid, is then isolated, purified, and esterified as described in Route 1.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for the efficient formation of new carbon-carbon bonds, a cornerstone of modern drug synthesis.[1][4] Key reactions include the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most critical application of this intermediate.[10] It is widely used to create biaryl structures found in numerous active pharmaceutical ingredients (APIs).[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol (Suzuki-Miyaura Coupling):
-
A reaction vessel is charged with this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).[11]
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).[12]
-
Anhydrous solvents (e.g., a mixture of toluene and water, or dioxane) are added via syringe.[11]
-
The reaction mixture is heated (typically 80-100 °C) and stirred for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[11]
-
Upon cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[11]
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[11]
Application in the Synthesis of Dapagliflozin
This compound is a documented key intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[13] SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes.
The synthesis involves coupling the aryl iodide core of this compound with another molecular fragment to build the complex structure of the final drug.
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by targeting SGLT2 in the proximal convoluted tubules of the kidneys.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 289039-82-3 [chemicalbook.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Methyl 5-chloro-2-iodobenzoate: A Versatile Building Block for Advanced Materials and Polymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique structure, featuring a methyl ester, a chloro, and a highly reactive iodo substituent on a benzene ring, offers exceptional versatility in chemical synthesis.[1] This guide provides a comprehensive overview of the applications of this compound in material science and polymer chemistry, focusing on its role as a precursor to advanced organic electronic materials and specialized polymers.[1][2][3] The presence of halogen atoms is instrumental in tailoring the electronic and optical properties of resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), semiconductors, and high-performance coatings.[1][3]
The key to its utility lies in the differential reactivity of the carbon-iodine and carbon-chlorine bonds, with the C-I bond being significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization, making it an ideal monomer for step-growth polymerization.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its parent acid is presented in the table below. These properties are essential for designing reaction conditions and purification protocols.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 289039-82-3 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Appearance | Likely a solid |
| Parent Acid | 5-Chloro-2-iodobenzoic acid |
| Parent Acid CAS | 13421-00-6 |
| Parent Acid Purity | Typically ≥97% |
Core Synthetic Pathways in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer in palladium-catalyzed cross-coupling polymerization reactions. The reactive iodine site allows for the formation of carbon-carbon bonds, leading to the creation of conjugated polymer backbones. The less reactive chlorine site can be used for subsequent functionalization or to influence the polymer's electronic properties.
The following diagram illustrates the general workflow for synthesizing polymers from this compound.
Caption: General workflow for polymer synthesis.
Suzuki Polycondensation
Suzuki polycondensation is a powerful method for synthesizing poly(arylene)s. In a typical reaction, this compound would be reacted with an aromatic diboronic acid or its ester in the presence of a palladium catalyst and a base. The resulting polymer would feature alternating units from the two monomers.
The following diagram illustrates the catalytic cycle for a generic Suzuki coupling reaction.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Sonogashira Polycondensation
Sonogashira polycondensation involves the coupling of a terminal alkyne with an aryl or vinyl halide. Reacting this compound with a di-alkyne comonomer would yield a poly(arylene ethynylene), a class of polymers known for their interesting optical and electronic properties. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Heck Polycondensation
The Heck reaction couples an alkene with an aryl or vinyl halide. While less common for the synthesis of fully conjugated polymers from this specific monomer, it could be employed to introduce vinyl linkages into the polymer backbone by reacting this compound with a divinyl comonomer.
Experimental Protocols (Hypothetical)
Hypothetical Protocol for Suzuki Polycondensation
Objective: To synthesize a poly(arylene) from this compound and a diboronic acid.
Materials:
-
This compound (1.0 eq)
-
Aromatic diboronic acid ester (e.g., 1,4-phenylenediboronic acid, bis(pinacolato) ester) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene, DMF, or a biphasic mixture with water)
Procedure:
-
To a degassed Schlenk flask, add this compound, the diboronic acid ester, and the base.
-
Add the solvent and degas the mixture thoroughly by sparging with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the reaction progress by techniques such as GPC or by observing the increase in viscosity.
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or acetone).
-
Filter the polymer and wash it with appropriate solvents to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum.
Hypothetical Protocol for Sonogashira Polycondensation
Objective: To synthesize a poly(arylene ethynylene) from this compound and a di-alkyne.
Materials:
-
This compound (1.0 eq)
-
Aromatic di-alkyne (e.g., 1,4-diethynylbenzene) (1.0 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
To a degassed Schlenk flask, add this compound and the di-alkyne.
-
Add the solvent and the base, and degas the mixture with an inert gas.
-
Add the palladium catalyst and copper(I) iodide under a positive pressure of inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-48 hours.
-
Follow the workup and purification steps as described in the Suzuki protocol.
Expected Polymer Properties (Illustrative)
The properties of polymers derived from this compound will depend on the comonomer and the polymerization method. The following table provides an illustrative summary of expected properties for hypothetical polymers.
| Property | Hypothetical Poly(arylene) (from Suzuki) | Hypothetical Poly(arylene ethynylene) (from Sonogashira) |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | 8,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 1.4 - 2.8 |
| Thermal Stability (TGA, 5% wt. loss) | > 350 °C | > 300 °C |
| Glass Transition Temp. (Tg) | 150 - 250 °C | 120 - 220 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) | Soluble in common organic solvents (e.g., THF, Chloroform) |
| Optical Properties (UV-Vis Abs. λmax) | 300 - 400 nm | 350 - 450 nm |
| Fluorescence Emission (λem) | 400 - 500 nm | 450 - 550 nm |
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced functional polymers through palladium-catalyzed cross-coupling reactions. Its unique reactivity profile allows for the construction of a diverse range of polymer architectures with tunable electronic and optical properties. While specific experimental data on its polymerization is limited, the established principles of Suzuki and Sonogashira polycondensation provide a solid foundation for the development of novel materials based on this versatile building block. Further research into the polymerization of this compound is warranted to fully explore its potential in the field of material science.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a versatile and crucial intermediate in advanced organic synthesis.[1][2] Its molecular structure, featuring a methyl ester group with both chlorine and iodine substituents on the benzene ring, makes it an important building block, particularly in the pharmaceutical and material science industries.[1][3] This technical guide provides a comprehensive overview of the safety, handling, physicochemical properties, and key synthetic applications of this compound, with a focus on providing practical information for laboratory and drug development professionals.
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] The iodine atom, in particular, provides a reactive site for these transformations, enabling the construction of complex molecular architectures.[1] Consequently, this compound is an important precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) and SGLT2 inhibitors for diabetes treatment.[2] It is also used in the development of organic electronic materials.[1]
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C8H6ClIO2 | [3][4] |
| Molecular Weight | 296.49 g/mol | [3][5][6] |
| CAS Number | 620621-48-9 | [3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Boiling Point | 315°C at 760 mmHg | [3] |
| Flash Point | 144.3°C | [3] |
| Density | 1.837 g/cm³ | [3] |
| Refractive Index | 1.608 | [3] |
| Storage Temperature | 2-8°C, protect from light | [3][7] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[6][8] It can be harmful if swallowed.[6] Therefore, strict adherence to safety protocols is essential when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed[6]
Precautionary Statements:
A comprehensive list of precautionary statements for the safe handling of this compound includes:
-
Prevention: P261, P264, P270, P271, P280[7]
-
Response: P302+P352, P304+P340, P305+P351+P338, P330, P362+P364[7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
-
Disposal: P501[7]
Personal Protective Equipment (PPE) and Handling Procedures
Proper handling and the use of appropriate personal protective equipment are paramount to ensure safety when working with this compound.
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[8][9]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[7][8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[8]
Handling and Storage:
-
Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of vapors, dust, or aerosols.[3][7]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[8]
-
Recommended storage is at 2-8°C, protected from light.[7]
-
Wash hands thoroughly after handling.[7]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[7][8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing dust, vapors, mist, or gas.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[7]
Experimental Protocols
This compound is a key starting material for various synthetic transformations. Below are detailed methodologies for its synthesis and its application in common cross-coupling reactions.
Synthesis of this compound
A general procedure for the synthesis of this compound from 2-chloro-5-iodobenzoic acid is as follows:
-
In a reaction vessel, combine 2-chloro-5-iodobenzoic acid, an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation to yield the pure product.
Note: The synthesis of the precursor, 2-chloro-5-iodobenzoic acid, can be achieved from 2-aminobenzoic acid through iodination followed by a Sandmeyer reaction.[10][11]
General Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. A general procedure for the coupling of this compound with an arylboronic acid is as follows:
-
To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
General Protocol for Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. A general procedure using this compound is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[13]
-
Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) and the terminal alkyne (1.1-1.5 eq.).[13][14]
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the reaction is complete as indicated by TLC or GC-MS.[13]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
General Protocol for Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. A general procedure with this compound is as follows:
-
In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).[15]
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the mixture to a high temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by GC-MS or LC-MS).
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the substituted alkene product.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature available that describes the direct interaction of this compound with any biological signaling pathways. Its role in the context of drug development is that of a synthetic intermediate used to construct more complex, biologically active molecules.[1] The final products synthesized from this intermediate, such as certain NSAIDs or SGLT2 inhibitors, are designed to interact with specific biological targets and signaling pathways, but this compound itself is not known to have a direct biological function in this regard.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the handling and use of this compound.
Conclusion
This compound is an indispensable intermediate in modern organic synthesis, particularly for the development of pharmaceuticals and advanced materials. While its utility is significant, its handling requires strict adherence to safety protocols due to its irritant and potentially harmful properties. This guide has provided a comprehensive overview of the necessary safety precautions, handling procedures, and first aid measures, alongside detailed experimental protocols for its synthesis and application in key cross-coupling reactions. By following these guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize this versatile compound in their work. It is important to reiterate that this compound's role is as a synthetic building block, and it is not known to have direct interactions with biological signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Benzoic acid, 2-chloro-5-iodo-, methyl ester [cymitquimica.com]
- 5. Methyl 3-chloro-5-iodobenzoate | C8H6ClIO2 | CID 24721134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-chloro-2-iodobenzoate | C8H6ClIO2 | CID 12349190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Suzuki Coupling Protocol for Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and material science industries for the construction of complex molecular architectures.[1][2][3][4] Methyl 5-chloro-2-iodobenzoate is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of a diverse array of biphenyl derivatives, which are prevalent scaffolds in many therapeutic agents.[2][5][6] The presence of both iodo and chloro substituents offers opportunities for selective cross-coupling reactions, as the carbon-iodine bond is significantly more reactive in typical palladium-catalyzed cycles.[3]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The protocol is designed to be a starting point for optimization and can be adapted for a variety of aryl and heteroaryl boronic acids.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][7] The presence of a base is crucial for the transmetalation step, activating the organoboron species.[8][9]
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add the solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at a specified temperature, typically between 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl product.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount (for 1 mmol scale) |
| This compound | 1.0 | 296.48 | 296.5 mg |
| Arylboronic Acid | 1.2 | Varies | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 | 1155.56 | 57.8 mg |
| Base (e.g., K₂CO₃) | 2.0 | 138.21 | 276.4 mg |
| Solvent (Dioxane:Water 4:1) | - | - | 5 mL |
| Temperature | - | - | 80-100 °C |
| Reaction Time | - | - | 2-24 h |
Table 2: Representative Yields for Suzuki Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Aryl Iodide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~95% | General |
| Aryl Bromide | Arylboronic Acid | Pd(dba)₂/R-Phos | K₃PO₄·H₂O | THF | >90% | [10] |
| Aryl Chloride | p-tolyl-B(OH)₂ | Pd/SSphos | K₂CO₃ | Water/ACN | >90% | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction conditions for Methyl 5-chloro-2-iodobenzoate, a key building block in the synthesis of complex organic molecules for pharmaceuticals and material science. This document outlines detailed experimental protocols, a summary of reaction conditions from representative literature, and a visualization of the experimental workflow.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become an indispensable tool in organic synthesis.
This compound is an excellent substrate for the Sonogashira coupling. The high reactivity of the carbon-iodine bond allows for efficient coupling with a variety of terminal alkynes, often under mild conditions, to generate substituted phenylpropynoic acid esters. These products are valuable intermediates in the synthesis of heterocycles, natural products, and active pharmaceutical ingredients.
Reaction Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.
-
A copper-free version of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). In this variation, the base is responsible for the deprotonation of the terminal alkyne, which then coordinates to the palladium center.
Data Presentation: Sonogashira Coupling Conditions for Substituted Aryl Iodides
While specific examples for this compound are not extensively documented in readily available literature, the following table summarizes typical conditions for the Sonogashira coupling of structurally related aryl iodides with various terminal alkynes. These conditions can serve as a strong starting point for the optimization of reactions with this compound.
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 | 72 | <2 |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 |
| 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₂Cl₂ (2.0) | CuI (5) | Piperidine | SDS/H₂O | 40 | 4 | 85 |
| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₄ (10) | - | MeMgCl | - | 60 | - | 91 |
| 8-(Benzyloxy)-5-chloro-7-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | DMF | RT | - | Good |
Note: The data presented is a compilation from various sources and should be used as a guideline for reaction development.
Experimental Protocols
The following are detailed protocols for performing a Sonogashira coupling reaction with an aryl iodide like this compound. Both a traditional palladium/copper co-catalyzed method and a copper-free method are described.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS for completion). Typical reaction times range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Trimethylsilylacetylene, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Triphenylphosphine (PPh₃), 4 mol%)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃), 2.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira coupling reaction.
Application Notes and Protocols: Heck Reaction of Methyl 5-Chloro-2-iodobenzoate with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction is invaluable in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the Heck reaction of methyl 5-chloro-2-iodobenzoate with various alkenes. This compound is a versatile building block in medicinal chemistry, and its vinylation via the Heck reaction opens avenues to a wide array of substituted cinnamate derivatives and other key intermediates. The protocols provided herein are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for researchers.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by the migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the final product, and the regeneration of the Pd(0) catalyst completes the cycle. The regioselectivity of the reaction is influenced by the nature of the alkene and the reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with representative alkenes, based on analogous reactions reported in the literature.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85-95 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 110 | 12 | 80-90 |
| 3 | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 120 | 16 | 75-85 |
| 4 | Styrene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 70-80 |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Acrylates
This protocol describes a general procedure for the palladium-catalyzed Heck reaction between this compound and an acrylate ester (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate).
Materials:
-
This compound
-
Acrylate ester (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask or other suitable reaction vessel
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add anhydrous DMF to dissolve the solids.
-
Add the acrylate ester (1.2-1.5 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting and Safety Precautions
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Degas the solvent thoroughly to remove oxygen, which can oxidize the Pd(0) catalyst.
-
Verify the quality and activity of the palladium catalyst.
-
Consider using a different ligand or base, as the optimal choice can be substrate-dependent.
-
-
Formation of Side Products:
-
Homocoupling of the aryl iodide can occur. Lowering the reaction temperature or catalyst loading may mitigate this.
-
Isomerization of the double bond in the product can happen at high temperatures or with prolonged reaction times.
-
-
Safety:
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
These application notes and protocols provide a solid foundation for conducting the Heck reaction with this compound. Researchers are encouraged to optimize the reaction conditions for their specific alkene and desired scale.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-iodobenzoate is a versatile dihalogenated aromatic compound that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and materials science.[1][2] The presence of two distinct halogen atoms—iodine and chlorine—at the C2 and C5 positions, respectively, allows for chemoselective functionalization through palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond enables selective coupling at the C2 position while leaving the more robust carbon-chlorine bond intact for subsequent transformations.[1] This feature makes this compound an ideal substrate for the sequential introduction of different substituents, facilitating the efficient construction of intricate molecular architectures.[2]
This document provides detailed application notes and experimental protocols for the three major types of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Heck, and Sonogashira couplings.
Chemoselectivity
The palladium-catalyzed cross-coupling of this compound proceeds with high chemoselectivity, favoring the reaction at the more labile carbon-iodine bond over the carbon-chlorine bond. The general order of reactivity for aryl halides in these coupling reactions is I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective formation of a C-C bond at the C2 position.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds using Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing Methyl 5-chloro-2-iodobenzoate as a key starting material. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of complex biaryl structures.[1][2] These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The presence of the iodo group provides a reactive site for cross-coupling reactions, while the chloro and methyl ester functionalities offer opportunities for further synthetic modifications.[1][2]
The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of C-C bonds between an organoboron compound (such as an arylboronic acid) and an organic halide. This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
Key Applications
The biaryl compounds synthesized from this compound are valuable intermediates in the development of:
-
Pharmaceuticals: As core structures in various therapeutic agents.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
-
Organic Electronics: As components of organic light-emitting diodes (OLEDs) and other functional materials.
Experimental Protocols
This section details the experimental procedures for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Protocol 1: Synthesis of Methyl 5-chloro-2-(4-methoxyphenyl)benzoate
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: Methyl 5-chloro-2-iodobenzoate in the Synthesis of NSAIDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-iodobenzoate is a versatile halogenated aromatic ester that serves as a key intermediate in the synthesis of complex organic molecules, including a variety of active pharmaceutical ingredients (APIs).[1] Its structure, featuring both chloro and iodo substituents, allows for selective and sequential functionalization, making it a valuable building block in medicinal chemistry. The iodine atom, in particular, provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of the biaryl linkages commonly found in many drug molecules, including Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[1][2]
NSAIDs are a class of drugs that exhibit analgesic, anti-inflammatory, and antipyretic properties.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of an NSAID scaffold from this compound, focusing on the Buchwald-Hartwig amination as a key C-N bond-forming reaction.
Synthetic Application: Synthesis of a Diclofenac Analog
A prominent application of this compound is in the synthesis of derivatives of diclofenac, a widely used NSAID. The core structure of diclofenac features a 2-(2,6-dichloroanilino)phenylacetic acid backbone. A closely related analog, 5-chloro-2-(2,6-dichloroanilino)benzoic acid, can be synthesized from this compound in a two-step process:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between this compound and 2,6-dichloroaniline to form the key C-N bond.
-
Hydrolysis: Saponification of the resulting methyl ester to the final carboxylic acid.
Logical Synthesis Workflow
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed amination of this compound with 2,6-dichloroaniline. The conditions are based on established procedures for Buchwald-Hartwig amination of aryl halides.[5]
Materials:
-
This compound
-
2,6-Dichloroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Add this compound (1.0 equivalent), 2,6-dichloroaniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-chloro-2-(2,6-dichloroanilino)benzoate.
Protocol 2: Hydrolysis of Methyl 5-chloro-2-(2,6-dichloroanilino)benzoate
This protocol describes the saponification of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 5-chloro-2-(2,6-dichloroanilino)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 5-chloro-2-(2,6-dichloroanilino)benzoate (1.0 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-(2,6-dichloroanilino)benzoic acid.
Data Presentation
The following table summarizes the expected reactants, products, and representative yields for the synthesis of the diclofenac analog. Yields for Buchwald-Hartwig aminations can be variable depending on the specific substrates and reaction conditions.
| Step | Reactants | Product | Catalyst/Reagents | Typical Yield (%) |
| 1 | This compound, 2,6-Dichloroaniline | Methyl 5-chloro-2-(2,6-dichloroanilino)benzoate | Pd(OAc)₂, Xantphos, NaOtBu, Toluene | 70-90 |
| 2 | Methyl 5-chloro-2-(2,6-dichloroanilino)benzoate | 5-Chloro-2-(2,6-dichloroanilino)benzoic Acid | NaOH, Methanol/Water | >90 |
NSAID Mechanism of Action: COX Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.
As depicted, NSAIDs block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes.[1][4] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated during inflammation.[4] The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for differences in their efficacy and side-effect profiles.
Characterization Data of a Diclofenac Precursor
The following table provides representative spectroscopic data for a diclofenac precursor, which can be used for characterization of the intermediate synthesized in Protocol 1. The data is for a closely related structure and should be used as a reference.
| Technique | Data | Reference |
| Mass Spec (MS) | Expected m/z for a diclofenac precursor: 293.023 | [2] |
| FT-IR | Principal peaks may include C-Cl stretching (around 784 cm⁻¹) and C=O stretching (around 1734 cm⁻¹) | |
| ¹H NMR | Characteristic signals for aromatic protons and the ester methyl group are expected. | [1] |
| ¹³C NMR | Characteristic signals for aromatic carbons and the ester carbonyl carbon are expected. | [1] |
Note: The exact spectroscopic data will vary depending on the specific structure and the conditions under which the data is acquired.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of NSAIDs and other pharmaceutical compounds. The protocols and data presented here provide a framework for researchers to utilize this intermediate in their drug discovery and development efforts. The strategic application of modern synthetic methods, such as the Buchwald-Hartwig amination, allows for the efficient construction of complex molecular architectures from this readily available building block.
References
Application Notes and Protocols for the Synthesis of a Dapagliflozin Intermediate from Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a key C-aryl glucoside intermediate of Dapagliflozin, a potent and selective SGLT2 inhibitor, utilizing Methyl 5-chloro-2-iodobenzoate as the starting aryl precursor. The described methodology is based on established synthetic strategies for C-aryl glucosides and is intended for laboratory-scale synthesis.[1][2][3]
Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, heart failure, and chronic kidney disease.[4][5] Its mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in the reabsorption of glucose and an increase in its urinary excretion.[6][7] The synthesis of C-aryl glucoside SGLT2 inhibitors like dapagliflozin typically involves the coupling of an aryl moiety with a glucose derivative.[1][3]
This protocol details a synthetic route starting from this compound. The key transformation is the formation of an organometallic reagent from the aryl iodide, which then undergoes a nucleophilic addition to a protected gluconolactone. Subsequent modifications yield a stable C-aryl glucoside intermediate, a crucial precursor to Dapagliflozin.
Overall Synthetic Scheme
The multi-step synthesis to the Dapagliflozin intermediate is outlined below. The process begins with the formation of a Grignard reagent from this compound, followed by its reaction with a protected D-gluconolactone. The resulting lactol is then converted to a more stable methyl glycoside intermediate, which serves as a key building block for Dapagliflozin.
Figure 1: Overall workflow for the synthesis of the Dapagliflozin intermediate.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents and solvents should be handled with care, and anhydrous conditions should be maintained where specified.
Step 1: Formation of the Grignard Reagent from this compound
This procedure describes the formation of the aryl magnesium reagent via a magnesium-halogen exchange. The use of a "Turbo-Grignard" reagent (i-PrMgCl·LiCl) allows for the reaction to occur at a more practical temperature compared to traditional Grignard reagent formation.[8]
-
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, and inert gas (argon or nitrogen) supply.
-
-
Procedure:
-
Assemble a dry three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.
-
Under a positive pressure of argon or nitrogen, charge the flask with this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add the i-PrMgCl·LiCl solution (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by TLC or LC-MS of quenched aliquots.
-
Step 2: Coupling of the Grignard Reagent with Protected D-Gluconolactone
This step involves the nucleophilic addition of the newly formed Grignard reagent to a protected D-gluconolactone, typically 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone, to form the corresponding lactol intermediate.
-
Materials:
-
Grignard reagent solution from Step 1
-
2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.05 eq) in anhydrous THF.
-
Cool the gluconolactone solution to -78 °C (dry ice/acetone bath).
-
Slowly transfer the Grignard reagent solution from Step 1 to the gluconolactone solution via cannula, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactol intermediate.
-
Step 3: Formation of the Methyl Glycoside Intermediate
The crude lactol intermediate is often unstable and is typically converted to a more stable methyl glycoside by treatment with methanesulfonic acid in methanol. This intermediate is a key precursor for the final reduction to the Dapagliflozin backbone.[1]
-
Materials:
-
Crude lactol intermediate from Step 2
-
Methanol (MeOH)
-
Methanesulfonic acid (MsOH)
-
-
Procedure:
-
Dissolve the crude lactol intermediate in methanol.
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonic acid (MsOH) (e.g., 3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure methyl glycoside intermediate.
-
Quantitative Data Summary
The following table summarizes typical yields and purities for the key steps in the synthesis of the Dapagliflozin intermediate. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 & 2 | Lactol Intermediate | This compound | 70-85 | Crude | [1][9] |
| 3 | Methyl Glycoside Intermediate | Lactol Intermediate | 80-95 | >95 (after chromatography) | [1][2] |
Mechanism of Action of Dapagliflozin
Dapagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, Dapagliflozin prevents glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin secretion or action.
Figure 2: Signaling pathway illustrating the mechanism of action of Dapagliflozin.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 3. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. dovepress.com [dovepress.com]
- 8. ethz.ch [ethz.ch]
- 9. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
Application Note: Ligand Selection for Selective Suzuki-Miyaura Coupling of Methyl 5-chloro-2-iodobenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note focuses on the selective Suzuki-Miyaura coupling of Methyl 5-chloro-2-iodobenzoate, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The substrate features two distinct halogen atoms, iodine and chlorine, offering the potential for selective functionalization. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, selective mono-arylation at the 2-position is highly favored.[6] This note provides a selection of ligands and optimized protocols to achieve high yields for this selective transformation.
Challenges and Considerations
The primary challenge in the Suzuki-Miyaura coupling of this compound is to achieve exclusive reaction at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. The electron-withdrawing nature of the methyl ester and chloro substituents activates the aryl ring towards oxidative addition, which can be beneficial but also requires careful control of reaction conditions to prevent side reactions. Key factors for a successful and selective coupling include the choice of palladium precursor, the phosphine ligand, the base, and the solvent system.
Ligand Selection
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging substrates such as dihaloarenes, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. The following ligands are recommended for the selective Suzuki-Miyaura coupling of this compound:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective Buchwald ligand known for its ability to promote the coupling of a wide range of aryl halides, including electron-deficient and sterically hindered substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another versatile Buchwald ligand that often provides excellent results in challenging Suzuki-Miyaura couplings.
-
P(t-Bu)3 (Tri-tert-butylphosphine): A very bulky and electron-rich phosphine ligand that can be effective in promoting the coupling of unreactive aryl chlorides, and by extension, can be used to ensure high selectivity for the more reactive C-I bond.
-
PPh3 (Triphenylphosphine): A classical and widely used phosphine ligand. While less reactive than the Buchwald ligands for challenging substrates, it can be effective under the right conditions, particularly for the highly reactive C-I bond.
Data Presentation: Ligand Performance in Selective Suzuki-Miyaura Coupling
The following table summarizes the performance of different catalyst systems for the selective mono-arylation of this compound and analogous 2-iodoaryl compounds.
| Entry | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ligand not specified | Pd(OAc)2 | K2CO3 | Dioxane/H2O | 80 | 81 | [7] |
| 2 | SPhos | Pd(OAc)2 | K3PO4 | Toluene | 100 | >95 (typical) | General protocol |
| 3 | XPhos | Pd2(dba)3 | K3PO4 | Dioxane | 100 | >95 (typical) | General protocol |
| 4 | P(t-Bu)3 | Pd2(dba)3 | Cs2CO3 | Toluene | 80 | High (typical) | General protocol |
| 5 | PPh3 | Pd(PPh3)4 | K2CO3 | DMF/H2O | 90 | 85-95 (typical) | General protocol |
Note: Yields are based on the reaction of this compound or closely related 2-iodoaryl substrates and may vary depending on the specific boronic acid used.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol is a general guideline for the selective mono-arylation of this compound at the iodo position. Optimization of the reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-3 mol%)
-
Phosphine ligand (SPhos, XPhos, etc.) (2-6 mol%)
-
Potassium phosphate (K3PO4) or Potassium carbonate (K2CO3) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium precursor (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2-3 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-chloro-2-arylbenzoate. A typical eluent system for purification is a gradient of ethyl acetate in hexanes or cyclohexane/dichloromethane.[7]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: Workflow for screening ligands for the Suzuki-Miyaura coupling.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 123278-03-5 | 3-Chloro-2-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols for Copper-Free Sonogashira Reaction with Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst.[1][2] However, the use of copper can lead to undesirable side reactions, most notably the Glaser-type oxidative homocoupling of the terminal alkyne.[3] Furthermore, the removal of copper residues from the final product can be challenging, which is a significant concern in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules.
Consequently, the development of copper-free Sonogashira reaction protocols has garnered significant attention. These methods offer cleaner reaction profiles and simplify product purification. This document provides detailed application notes and protocols for the copper-free Sonogashira reaction of Methyl 5-chloro-2-iodobenzoate, a versatile building block in medicinal chemistry and materials science. The protocols described herein are designed to be robust and applicable to a range of terminal alkynes.
Reaction Principle
The copper-free Sonogashira reaction is catalyzed by a palladium complex. The catalytic cycle, in a simplified view, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by deprotonation of the terminal alkyne by a base and subsequent reaction with the palladium complex (alkynylpalladium complex formation). The cycle is completed by reductive elimination, which yields the coupled product and regenerates the active Pd(0) catalyst. The choice of palladium source, ligand, base, and solvent is critical for the success of the reaction.
Application: Synthesis of Functionalized Phenylacetylene Derivatives
The copper-free Sonogashira coupling of this compound with various terminal alkynes provides access to a diverse array of substituted phenylacetylene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the chloro and methyl ester functionalities on the aromatic ring allows for further synthetic transformations.
Experimental Protocols
Two representative protocols for the copper-free Sonogashira reaction of this compound are provided below. Protocol A describes a ligand-free approach, while Protocol B utilizes a phosphine ligand, which can be beneficial for more challenging substrates.
Protocol A: Ligand- and Amine-Free Copper-Free Sonogashira Reaction
This protocol is adapted from a general method for the ligand-, copper-, and amine-free Sonogashira reaction of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Octyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (TBAA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add tetrabutylammonium acetate (1.2 mmol, 1.2 equiv).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol B: Copper-Free Sonogashira Reaction with a Phosphine Ligand
This protocol is a robust method suitable for a wider range of terminal alkynes and can often provide higher yields in shorter reaction times.
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane or Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium precursor, Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd).
-
Add the phosphine ligand, P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add the base, Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane or THF (5 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for 4-12 hours. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system to isolate the pure product.
Data Presentation
The following table summarizes quantitative data from various copper-free Sonogashira protocols for aryl iodides, providing a basis for comparison and optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Aryl Iodide Substrate | Terminal Alkyne | Yield (%) | Reference |
| Pd(OAc)₂ | TBAA | DMF | RT | 12 | 4-Iodoanisole | Phenylacetylene | 95 | Adapted from[4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | 6 | 4-Bromotoluene | Phenylacetylene | 98 | Adapted from[5] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | 9,10-Dibromoanthracene | Phenylacetylene | 92 | [6] |
| Pd₂(dba)₃ | K₃PO₄·7H₂O | EtOH/H₂O | 80 | 1 | 4-Iodoanisole | Phenylacetylene | 96 | [7] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 4-Bromotoluene | Phenylacetylene | 97 | [8] |
RT = Room Temperature
Mandatory Visualizations
General Mechanism of Copper-Free Sonogashira Reaction
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Base and Solvent Effects in the Heck Reaction of Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of bases and solvents on the palladium-catalyzed Heck reaction of Methyl 5-chloro-2-iodobenzoate. This information is critical for optimizing reaction conditions to achieve high yields and purity of the desired cross-coupled products, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For the substrate this compound, the iodine atom serves as the reactive site for oxidative addition to the palladium(0) catalyst, owing to the lower carbon-iodine bond dissociation energy compared to the carbon-chlorine bond. The electron-withdrawing nature of the methyl ester and chloro substituents can influence the reactivity of the aryl iodide. This document outlines the expected effects of different bases and solvents on the Heck coupling of this substrate with a representative alkene, methyl acrylate, and provides a general experimental protocol.
Key Reaction Parameters
The efficiency and outcome of the Heck reaction are significantly influenced by the choice of base and solvent.
Role of the Base: A base is essential in the Heck reaction catalytic cycle to neutralize the hydrogen halide (HI) generated during the reaction.[2] This regeneration of the active palladium(0) catalyst is crucial for achieving high catalytic turnover. Common bases used include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1]
Role of the Solvent: The solvent plays a critical role in dissolving the reactants and catalyst, and its polarity can influence the reaction rate and catalyst stability. Polar aprotic solvents are generally preferred for the Heck reaction as they can facilitate the stabilization of the cationic palladium intermediates in the catalytic cycle. Commonly used solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[2]
Data Presentation: Expected Effects of Base and Solvent
Table 1: Effect of Different Bases on the Heck Reaction Yield
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Triethylamine (1.5) | DMF | 100 | 12 | High |
| 2 | Potassium Carbonate (2.0) | DMAc | 100 | 12 | High |
| 3 | Sodium Acetate (2.0) | NMP | 120 | 12 | Moderate to High |
| 4 | Diisopropylethylamine (1.5) | DMF | 100 | 12 | High |
| 5 | No Base | DMF | 100 | 12 | Very Low |
Table 2: Effect of Different Solvents on the Heck Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | DMF | Triethylamine | 100 | 12 | High |
| 2 | DMAc | Triethylamine | 100 | 12 | High |
| 3 | NMP | Triethylamine | 120 | 12 | High |
| 4 | Acetonitrile | Triethylamine | 80 | 24 | Moderate |
| 5 | Toluene | Triethylamine | 110 | 24 | Low to Moderate |
| 6 | Water | Triethylamine | 100 | 24 | Low (with appropriate phase-transfer catalyst) |
Experimental Protocols
This section provides a detailed methodology for a typical Heck reaction of this compound with methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by methyl acrylate (1.5 mmol, 1.5 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualizations
Diagram 1: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Diagram 3: Logical Relationship of Reaction Components
Caption: Interplay of components in the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Dihaloaromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki coupling of dihaloaromatics. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of dihaloaromatics?
A1: The three most prevalent side reactions are:
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Homocoupling: The undesired coupling of two boronic acid or organoborane molecules to form a symmetrical biaryl byproduct.[1] This reaction consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and can complicate purification.[1]
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoborane reagent, replacing it with a carbon-hydrogen bond.[2] This is a significant undesired side reaction that leads to the formation of a deboronated byproduct and reduces the efficiency of the Suzuki coupling.[2]
-
Reductive Dehalogenation: The replacement of a halogen atom on the dihaloaromatic substrate with a hydrogen atom. This side reaction leads to a monohalogenated or completely dehalogenated byproduct, reducing the yield of the desired cross-coupled product.[3][4]
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproducts
Q2: What causes the homocoupling of boronic acids in my Suzuki reaction?
A2: Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[4] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often more pronounced at the beginning of the reaction.[4]
Q3: How can I minimize homocoupling in my experiments?
A3: Several strategies can be employed to suppress homocoupling. The following table summarizes the effect of various reaction parameters.
Table 1: Effect of Reaction Parameters on Minimizing Homocoupling
| Parameter | Condition Favoring Selective Cross-Coupling | Condition Promoting Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Presence of Oxygen | Oxygen can oxidize Pd(0) to Pd(II), which catalyzes homocoupling.[4] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃) | Pd(II) salts (e.g., Pd(OAc)₂) | Pd(II) salts can directly react with the boronic acid to cause homocoupling.[4] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Less bulky ligands | Bulky ligands favor the desired reductive elimination and can suppress homocoupling. |
| Base | Weaker bases (e.g., K₃PO₄, K₂CO₃, CsF) | Stronger bases (e.g., NaOH, KOH) | The choice of base can influence the rate of competing reactions. Screening may be necessary. |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Protic solvents in some cases | Solvent can influence catalyst activity and stability. |
| Additives | Mild reducing agents (e.g., Potassium Formate) | None | Reducing agents can help maintain the palladium in its active Pd(0) state.[5] |
Troubleshooting Workflow for Homocoupling
If significant homocoupling is observed, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Issue 2: Significant Protodeboronation
Q4: What factors contribute to protodeboronation in my Suzuki coupling reaction?
A4: Protodeboronation is highly dependent on the substrate and reaction conditions. Key factors include:
-
pH: The reaction pH is a critical factor influencing the stability of the boronic acid.[2]
-
Base: The choice and concentration of the base can catalyze protodeboronation.[6]
-
Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Water: The presence of water can serve as a proton source for this side reaction.
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Catalyst System: The palladium-phosphine complex can influence the rate of protodeboronation.
Q5: How can I prevent or minimize protodeboronation?
A5: The primary strategy is to favor the kinetics of the desired cross-coupling over the C-B bond cleavage.
Table 2: Strategies to Minimize Protodeboronation
| Strategy | Approach | Rationale |
| Modify Boron Reagent | Convert boronic acid to a boronic ester (e.g., pinacol or MIDA ester).[2][6] | Boronic esters are generally more stable and less prone to protodeboronation.[6] |
| Slow-Release Strategy | Use MIDA boronates which slowly release the boronic acid.[6][7] | Keeps the concentration of the unstable free boronic acid low, minimizing side reactions.[6][7] |
| Optimize Base | Use milder bases such as K₃PO₄, K₂CO₃, or CsF.[6] | Stronger bases can accelerate protodeboronation. |
| Control Temperature | Run the reaction at the lowest effective temperature (e.g., 60-80 °C). | Reduces the rate of the undesired protodeboronation reaction. |
| Anhydrous Conditions | Use anhydrous solvents and reagents. | Minimizes the presence of a proton source. |
| Optimize Catalyst | Use a highly active catalyst system (e.g., with bulky, electron-rich ligands).[6] | A faster cross-coupling reaction will outcompete the slower protodeboronation.[6] |
Mechanism of Base-Catalyzed Protodeboronation
The following diagram illustrates the competing pathways of the desired Suzuki coupling and the undesired protodeboronation.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Issue 3: Significant Reductive Dehalogenation
Q6: What causes reductive dehalogenation in Suzuki coupling?
A6: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the base, solvent (especially alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene.[3]
Q7: Which substrates are more prone to dehalogenation?
A7: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to this side reaction.[3]
Q8: How can I suppress reductive dehalogenation?
A8: A systematic approach to troubleshooting dehalogenation is recommended.
Table 3: Troubleshooting Guide for Reductive Dehalogenation
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct | - Inappropriate Ligand | - Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3] |
| - Wrong Base | - Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases.[3] | |
| - Sub-optimal Solvent | - Use aprotic solvents like dioxane, THF, or toluene. If a protic solvent is necessary, minimize its amount.[3] | |
| - Presence of Water | - Ensure all reagents and solvents are rigorously dried if aiming for anhydrous conditions. In aqueous systems, optimize the water ratio. | |
| Reaction with N-heterocyclic halides is problematic | - Coordination of Nitrogen to Palladium | - Use specialized ligands like Buchwald's biaryl phosphine ligands. |
| - N-H Acidity | - For N-H containing heterocycles (e.g., indoles, pyrroles), consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[3] | |
| Reaction is sluggish, leading to more side products | - Slow Oxidative Addition or Transmetalation | - Carefully increase the reaction temperature. - Use a more active precatalyst. - Ensure high purity and reactivity of the boronic acid/ester. |
Experimental Workflow for Suzuki Coupling of Dihaloaromatics
This diagram outlines a general experimental workflow designed to minimize side reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: General Suzuki Coupling to Minimize Side Reactions
This protocol provides a starting point for the Suzuki coupling of a dihaloaromatic with an arylboronic acid, with conditions selected to minimize common side reactions.
Materials:
-
Dihaloaromatic (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
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Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq), finely ground
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the dihaloaromatic, arylboronic acid/ester, anhydrous base, and palladium precatalyst.
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Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography.
Protocol 2: "Slow-Release" Strategy for Unstable Boronic Acids
This protocol is recommended for challenging couplings where protodeboronation is a significant issue.
Materials:
-
Dihaloaromatic (1.0 eq)
-
Arylboronic acid MIDA ester (1.1 eq)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Degassed THF/Water (10:1 mixture)
Procedure:
-
Setup: In a glovebox, add the dihaloaromatic, arylboronic acid MIDA ester, K₃PO₄, and palladium precatalyst to a reaction vial.
-
Solvent Addition: Add the degassed THF/water solvent mixture.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitoring and Work-up: Follow steps 7-9 from Protocol 1.
References
Preventing homocoupling in Sonogashira reactions of aryl iodides
Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing undesired homocoupling of terminal alkynes when using aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1] This is an undesired process because it consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product.[1][2] It also complicates the purification of the final product.[3]
Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?
A2: The two main culprits responsible for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[3][4] The copper acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, leading to the formation of the diyne byproduct.[3][4]
Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction?
A3: Several strategies can be employed to suppress homocoupling:
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Run the reaction under an inert atmosphere: Rigorously excluding oxygen is crucial, especially when a copper co-catalyst is used. This can be achieved by using degassed solvents and employing Schlenk line techniques or working in a glovebox.[1][3]
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Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][3][5]
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Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]
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Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Q4: What is the role of the phosphine ligand in preventing homocoupling?
A4: The choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can favor the desired cross-coupling pathway over the homocoupling pathway.[1] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary to find the best conditions for a specific reaction.
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[1] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species involved.[1] For instance, some copper-free protocols have been optimized with specific base/solvent combinations like cesium carbonate in 1,4-dioxane.[1]
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions
| Entry | Catalyst System | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, rt, Air | Moderate | Significant |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, rt, Inert Atmosphere | High | Low |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene, 100 °C, Inert Atmosphere | High | Trace/None |
Yields are generalized and highly dependent on specific substrates.
Table 2: Effect of Ligand on Homocoupling in a Copper-Free Sonogashira Reaction of an Aryl Iodide
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | 75 | 15 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 | <5 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 95 | <2 |
| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 96 | <2 |
This data is illustrative and based on general trends. Actual yields may vary.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Reaction to Minimize Homocoupling
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to eliminate Glaser coupling.
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Reagent Preparation: Ensure all solvents are anhydrous and have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The aryl iodide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity and handled under an inert atmosphere.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
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Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Reaction Under a Strictly Inert Atmosphere
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
Solvents must be thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.
-
All solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup in a Glovebox or using Schlenk Technique:
-
Inside a glovebox or using a Schlenk line, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
-
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
-
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
-
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: A logical workflow for troubleshooting excessive homocoupling.
References
Technical Support Center: Optimizing Heck Reaction Yield with Electron-deficient Aryl Halides
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize the yield of your Heck reactions, particularly when working with electron-deficient aryl halides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My Heck reaction has a low yield or has stalled completely, and I observe a black precipitate. What's happening and how can I fix it?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a primary cause of low conversion as the concentration of the active Pd(0) catalyst in your reaction mixture decreases. Here are the potential causes and solutions:
-
Incomplete Reduction of Pd(II) to Pd(0): If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. The addition of a suitable phosphine ligand can often aid in this process.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black. It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction.
-
High Reaction Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of the solution. Consider lowering the reaction temperature. You may need to run optimization studies to find the ideal temperature that balances a reasonable reaction rate with catalyst stability.
-
Inappropriate Solvent: The choice of solvent can significantly impact the stability of the catalyst. Highly polar aprotic solvents like DMF or NMP are commonly used and can help to stabilize the catalytic species.
Question 2: My reaction yield is low, but I don't see any palladium black formation. What are other potential problems?
Answer: Low yields without the visible formation of palladium black can be attributed to several other factors:
-
Sub-optimal Base or Solvent: The choice of base and solvent is crucial and can dramatically affect the reaction outcome. The base is necessary to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[1] For electron-deficient aryl halides like 4-bromoacetophenone, a combination of a strong inorganic base like K₂CO₃ or KOH in a polar aprotic solvent like DMF often gives good results.[2]
-
Poor Quality of Reagents: Ensure that your aryl halide and alkene are pure and free from any inhibitors, as impurities can poison the catalyst.
-
Side Reactions:
-
Homocoupling of the Aryl Halide: This side reaction can become significant, especially at higher temperatures.
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting material and the product. This can sometimes be minimized by using a less polar solvent.
-
-
Ligand Issues: The nature of the phosphine ligand can influence the reaction. For electron-deficient aryl halides, sometimes electron-rich and bulky phosphine ligands can improve the rate of oxidative addition, which is often the rate-determining step.[3]
Question 3: I'm observing the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer: Besides the desired product, several side reactions can occur in a Heck reaction:
-
Double Arylation: In some cases, particularly with terminal olefins, a second arylation can occur, leading to diarylated products. This can sometimes be controlled by adjusting the stoichiometry of the reactants.
-
Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, especially if there is a source of hydride in the reaction mixture.
-
Isomerization of the Product: The desired trans-product can sometimes isomerize to the cis-isomer, especially with prolonged reaction times or at high temperatures. Minimizing reaction time and temperature can help to reduce this.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for electron-deficient aryl halides?
A1: While Pd(OAc)₂ and PdCl₂ are common and effective precatalysts, the choice often depends on the specific substrates and reaction conditions.[4] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands can be beneficial for activating less reactive aryl chlorides and bromides.[5]
Q2: What is the role of the base in the Heck reaction?
A2: The base plays a crucial role in the final step of the catalytic cycle. It neutralizes the hydrogen halide (HX) that is eliminated, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[4][6]
Q3: Why is the trans isomer the major product in the Heck reaction?
A3: The Heck reaction generally exhibits high stereoselectivity for the trans (E) isomer. This is due to steric hindrance in the transition state of the β-hydride elimination step, where the bulky palladium complex and the aryl group prefer to be on opposite sides of the newly formed double bond.[3]
Q4: Can I run a Heck reaction without a phosphine ligand?
A4: Yes, "phosphine-free" Heck reactions are possible, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or in ionic liquids.[4][7] These conditions can sometimes prevent palladium black formation and may be considered "greener" alternatives.
Data Presentation
Table 1: Effect of Base and Solvent on the Heck Coupling of 4-Bromoacetophenone with Styrene
| Entry | Base | Solvent | Yield (%) |
| 1 | KOH | Water | 85 |
| 2 | K₂CO₃ | Water | 90 |
| 3 | Et₃N | Water | 45 |
| 4 | KOH | DMF | 89 |
| 5 | K₂CO₃ | DMF | 92 |
| 6 | Et₃N | Toluene | Low |
Reaction conditions: 4-bromoacetophenone (1 mmol), styrene (1.5 mmol), Pd catalyst, base (3 mmol), TBAB (0.6 mmol), solvent (3 mL), 100 °C. Data adapted from a study on the effect of base and solvent on this specific reaction.[2]
Experimental Protocols
General Protocol for the Heck Reaction of an Electron-Deficient Aryl Halide with an Alkene:
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation: To a dried Schlenk flask, add the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and a phase-transfer catalyst if used (e.g., TBAB, 0.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., DMF, 5 mL) via syringe. Finally, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) to the stirred mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Heck reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Troubleshooting Cross-Coupling of Substituted Iodobenzoates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving substituted iodobenzoates, a class of substrates known for its unique reactivity profile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges and improve reaction yields.
Issue 1: Low or No Conversion of Starting Material
Q1: My Suzuki-Miyaura or Heck reaction with a substituted iodobenzoate is sluggish or has failed completely. What are the primary causes?
A1: Low or no conversion in cross-coupling reactions with substituted iodobenzoates can stem from several factors, primarily related to catalyst deactivation, substrate instability, or suboptimal reaction conditions. The presence of the carboxylate group, particularly at the ortho position, introduces specific challenges.[1]
-
Catalyst Poisoning by the Carboxylate Group: The carboxylate anion can coordinate to the palladium center, forming stable, catalytically inactive complexes.[1]
-
General Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and other impurities. Ensure all reagents and solvents are pure and properly degassed to prevent the formation of inactive palladium oxides.[1][2]
-
Poor Solubility: The salt form of your iodobenzoate may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be effective for this specific substrate class.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the carboxylate to the palladium center.[1]
-
Inert Atmosphere: It is critical to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents to prevent catalyst deactivation by oxygen.[2][3]
-
Solvent System: Employ a biphasic solvent system (e.g., toluene/water, dioxane/water) to improve the solubility of both the organic-soluble catalyst and the potentially water-soluble carboxylate.[1] Phase-transfer catalysts can also be beneficial in these systems.[1]
Issue 2: Significant Formation of Side Products
Q2: I'm observing a significant amount of a byproduct that appears to be the decarboxylated starting material (iodobenzene derivative). How can I prevent this?
A2: Decarboxylation is a known side reaction for halo-substituted benzoic acids in palladium-catalyzed reactions, often promoted by heat and the choice of base.[1]
Mitigation Strategies:
-
Milder Reaction Conditions: Use lower reaction temperatures to minimize thermal decomposition.
-
Base Selection: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases such as hydroxides or alkoxides, which can promote decarboxylation.[1]
Q3: My Suzuki coupling reaction is plagued by protodeboronation of my boronic acid coupling partner. What can I do?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient boronic acids.[3]
Solutions:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. A careful screening of bases may be necessary.
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[3]
Q4: I'm seeing significant homocoupling of my starting materials. How can I minimize this?
A4: Homocoupling can arise from various factors, including the presence of oxygen and the specific catalyst system used.
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.[4]
-
Ligand and Catalyst Choice: Some ligand and palladium source combinations are more prone to homocoupling than others. Screening different catalyst systems can help identify one that favors the desired cross-coupling pathway.
-
Stoichiometry: Using a slight excess of one of the coupling partners can sometimes suppress the homocoupling of the other.
Data Presentation: Troubleshooting Parameter Effects
The following tables summarize the general effects of key parameters on the yield of cross-coupling reactions with substituted iodobenzoates.
Table 1: Effect of Ligand Type on Reaction Yield
| Ligand Type | General Characteristics | Expected Impact on Yield with Iodobenzoates | Rationale |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-rich | Often low | May not effectively prevent carboxylate coordination or promote reductive elimination. |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald-type) | Sterically demanding, strong σ-donors | Generally high | Steric bulk hinders carboxylate poisoning; high electron density facilitates oxidative addition.[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Generally high | Form stable complexes with palladium and can be effective for challenging substrates. |
Table 2: Effect of Base on Reaction Outcome
| Base Type | Examples | Potential Issues with Iodobenzoates | Recommendations |
| Strong Inorganic Bases | NaOH, KOH | Can promote decarboxylation and substrate decomposition. | Use with caution, preferably at lower temperatures. |
| Weak Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Generally well-tolerated. | Often the preferred choice for these substrates.[1] |
| Organic Bases | Et₃N, DIPEA | May be less effective in some coupling reactions (e.g., Suzuki). | Effectiveness is system-dependent; may be suitable for Sonogashira or Heck reactions. |
| Alkoxides | NaOtBu, KOtBu | Can be too harsh, leading to side reactions. | Typically used in Buchwald-Hartwig aminations, but may require optimization for iodobenzoates.[5] |
Table 3: Solvent Effects in Palladium-Catalyzed Cross-Coupling
| Solvent Type | Examples | Influence on Reaction | Considerations for Iodobenzoates |
| Aprotic Nonpolar | Toluene, Dioxane | Good for solubilizing many organic reagents and catalysts. | May not be sufficient to dissolve iodobenzoate salts.[1] |
| Aprotic Polar | DMF, DMAc, Acetonitrile | Can enhance reaction efficiency for some couplings.[6] | Use with caution, as they can sometimes coordinate to the catalyst or promote side reactions. |
| Protic | Alcohols, Water | Often used in combination with aprotic solvents (biphasic systems). | Can be essential for dissolving inorganic bases and iodobenzoate salts.[1][7] |
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Suzuki-Miyaura Coupling
This protocol outlines a starting point for optimizing the reaction of a substituted iodobenzoate with a boronic acid.
-
Reaction Setup: To a flame-dried Schlenk tube, add the substituted iodobenzoate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[3]
-
Precatalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the degassed solvent. Add this mixture to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Common failure points impacting the palladium catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Reactions of Halo-iodobenzoates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving halo-iodobenzoate substrates.
Frequently Asked Questions (FAQs)
Q1: Why is chemoselectivity an issue with halo-iodobenzoates in palladium-catalyzed cross-coupling reactions?
A1: Halo-iodobenzoates possess two different halogen substituents on the aromatic ring. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-halogen (C-X, where X = F, Cl, Br) bond. This inherent difference in reactivity allows for selective functionalization at the iodine-bearing position. However, achieving perfect chemoselectivity can be challenging, and side reactions can occur at the other halogen position, especially under harsh reaction conditions or with highly active catalyst systems.
Q2: What are the most common by-products observed in these reactions?
A2: The most frequently encountered by-products include:
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Homocoupling products: Dimerization of the coupling partners (e.g., biaryls from boronic acids in Suzuki reactions or diynes from terminal alkynes in Sonogashira reactions).
-
Reduction (dehalogenation) products: Replacement of the halogen atom (usually iodine) with a hydrogen atom, yielding a simple halobenzoate.
-
Double-coupling products: In cases where the desired outcome is mono-functionalization, the formation of the di-substituted product is a common by-product.
-
Products from catalyst decomposition: Formation of palladium black (insoluble palladium metal) indicates catalyst instability and decomposition.
Q3: How does the choice of palladium catalyst and ligand affect the reaction outcome?
A3: The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount for success.
-
Ligand Sterics and Electronics: Electron-rich and sterically bulky phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle, which can improve reaction rates and yields.[1] Bulky ligands can also influence selectivity in dihaloarenes by inhibiting the displacement of the palladium catalyst from the mono-arylated product, thus favoring diarylation.[2][3]
-
Catalyst Stability: The ligand stabilizes the palladium center, preventing aggregation into inactive palladium black. The choice of ligand can significantly impact the catalyst's lifetime and overall efficiency.[4]
Troubleshooting Guides
Below are common issues encountered during palladium-catalyzed reactions of halo-iodobenzoates, along with potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | - Ensure the palladium precursor and phosphine ligand are of high purity and have been stored under an inert atmosphere. - Consider using a pre-formed, air-stable palladium precatalyst. - Degas all solvents and reagents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Poor Ligand Choice | - For electron-rich or sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands).[5] - Screen a variety of ligands to find the optimal one for your specific substrate combination.[4] |
| Incorrect Base | - The base is crucial for the catalytic cycle (e.g., in the transmetalation step of the Suzuki reaction).[6] - Try a stronger or more soluble base. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like Et₃N or DIPEA. |
| Low Reaction Temperature | - While reactions at the C-I bond are often facile, some substrate combinations may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature. |
Issue 2: Formation of Significant Homocoupling By-products
| Potential Cause | Suggested Solution(s) |
| Presence of Oxygen | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[7] |
| Sub-optimal Reaction Conditions | - Lower the reaction temperature. - Reduce the catalyst loading. - In Sonogashira coupling, the copper co-catalyst can promote alkyne homocoupling (Glaser coupling); consider a copper-free protocol.[8] |
| Premature Transmetalation | - In Suzuki reactions, slow addition of the boronic acid can sometimes minimize its homocoupling. |
Issue 3: Predominant Formation of the Reduction (Dehalogenation) By-product
| Potential Cause | Suggested Solution(s) |
| Source of Hydride | - Palladium hydride species are often responsible for dehalogenation.[9] - If using an alcohol as a solvent or co-solvent, it can act as a hydride source; consider switching to an aprotic solvent like toluene, dioxane, or THF.[10] - The base can also be a source of hydride. Ensure the base is anhydrous. |
| Slow Transmetalation/Coupling Step | - If the transmetalation or subsequent reductive elimination is slow, the intermediate aryl-palladium-halide complex has more time to undergo side reactions like dehalogenation. - Optimize the ligand, base, and solvent to accelerate the desired cross-coupling pathway. |
Issue 4: Poor Chemoselectivity (Reaction at the Other Halogen Site)
| Potential Cause | Suggested Solution(s) |
| High Reaction Temperature or Long Reaction Time | - Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-iodide coupled product is formed. |
| Highly Active Catalyst System | - A very active catalyst may begin to react at the less reactive C-X bond. - Consider using a less electron-rich or less bulky ligand to temper the catalyst's reactivity. |
| Incorrect Stoichiometry | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner to favor mono-substitution. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Halo-iodobenzoate
This protocol describes a general procedure for the selective coupling at the iodine position.
Materials:
-
Halo-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)[11]
Procedure:
-
To a dry Schlenk flask, add the halo-iodobenzoate, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General palladium-catalyzed cross-coupling cycle and competing by-product pathways.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Dehalogenation of Methyl 5-chloro-2-iodobenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the common side reaction of dehalogenation when using Methyl 5-chloro-2-iodobenzoate in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a specific problem with this compound?
A1: Dehalogenation is an undesired side reaction where the halogen atom on the starting material is replaced by a hydrogen atom.[1] For this compound, this primarily involves the replacement of the iodine atom to form the byproduct Methyl 3-chlorobenzoate. This occurs because the carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond.[2] This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1]
Q2: How can I identify if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct, Methyl 3-chlorobenzoate, can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl iodide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[1]
Q3: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A3: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[3] This can be generated from various sources in the reaction mixture, such as the base, solvent (like alcohols), or trace amounts of water.[3][4] This Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-iodine bond and formation of the dehalogenated arene.[4]
Q4: Which reaction components are the most common sources of hydride for dehalogenation?
A4: Several components can act as hydride donors:
-
Base: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are known to generate palladium-hydride species.[1]
-
Solvent: Protic solvents such as alcohols (ethanol, methanol) or even excess water can serve as a hydride source.[1][3]
-
Additives: Certain additives or impurities in the reagents can inadvertently introduce a source of hydride.
Q5: How does the choice of catalyst and ligand affect dehalogenation?
A5: The catalyst system is critical. The electronic and steric properties of the phosphine ligand on the palladium catalyst influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3][5]
Q6: Which bases are recommended to minimize dehalogenation?
A6: To minimize dehalogenation, it is advisable to switch from strong alkoxide bases to weaker inorganic bases.[1] Commonly recommended bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] These are less likely to act as hydride donors.[1]
Q7: What is the best solvent choice to avoid this side reaction?
A7: Aprotic solvents are generally preferred to minimize dehalogenation.[3] Solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are less likely to act as hydride sources compared to protic solvents like alcohols.[3][6] If a protic co-solvent is necessary, its concentration should be minimized.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
This is a common reaction where this compound is used. Dehalogenation of the C-I bond is a frequent issue.
| Issue Observed | Potential Cause | Recommended Solution |
| High percentage of dehalogenated byproduct | The base is too strong (e.g., NaOEt, KOtBu). | Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][3] |
| The phosphine ligand is not optimal (e.g., PPh₃). | Use a bulky, electron-rich ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[3] | |
| The solvent is protic (e.g., ethanol). | Change to an aprotic solvent such as toluene or dioxane. If water is needed, use it as a co-solvent in a minimal amount (e.g., 10:1 dioxane:water).[3] | |
| Reaction temperature is too high or time is too long. | Reduce the reaction temperature and monitor closely to stop the reaction upon completion, avoiding prolonged heating.[1] | |
| Reaction is sluggish, leading to more side products | The catalyst system is not active enough. | Consider using a more active pre-catalyst that readily forms the Pd(0) species.[3] Carefully increasing the temperature may also help, but must be balanced against the risk of dehalogenation.[3] |
Guide 2: Sonogashira Coupling
When coupling this compound with a terminal alkyne, dehalogenation can compete with the desired C-C bond formation.
| Issue Observed | Potential Cause | Recommended Solution |
| Significant dehalogenation byproduct | The amine base (e.g., triethylamine) is acting as a hydride source. | Consider using a different amine base like diisopropylethylamine (DIPEA) or piperidine. Ensure the amine is high purity and anhydrous. |
| High reaction temperature. | Sonogashira couplings can often be run at room temperature, especially with reactive iodides.[7][8] Avoid unnecessary heating. | |
| Sub-optimal catalyst/ligand combination. | For challenging substrates, consider copper-free Sonogashira conditions or use specialized, bulky phosphine ligands to promote the desired coupling.[9] | |
| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen; issues with Cu(I) co-catalyst. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Use fresh, high-purity CuI. |
Guide 3: Heck Coupling
The reaction of this compound with an alkene can also be plagued by dehalogenation, which is a known side reaction for aryl iodides.[10]
| Issue Observed | Potential Cause | Recommended Solution |
| Dehalogenation is the major product | The hydride source is intercepting the palladium intermediate. | Ensure anhydrous conditions and use a non-protic solvent. The choice of base is critical; an inorganic base like K₂CO₃ or an organic base like triethylamine can be screened. |
| Radical side reactions are occurring. | Lower the reaction temperature. The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress side reactions in Heck couplings. | |
| Ligand choice is not optimal. | Ligandless conditions (Jeffery's conditions) using a phase-transfer catalyst (e.g., n-Bu₄NCl) can sometimes be effective and alter the reaction pathway.[10] Alternatively, screen phosphine ligands to find one that favors the Heck pathway. |
Data Presentation
Table 1: Illustrative Influence of Ligand and Base on Dehalogenation in Suzuki Coupling
Note: These values are illustrative examples based on general trends to demonstrate the impact of reagent choice. Actual results will vary based on specific substrates and conditions.
| Ligand | Base | Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOEt | Ethanol | 60 | 35 |
| dppf | Cs₂CO₃ | Dioxane | 88 | 10 |
| SPhos | K₃PO₄ | Toluene/H₂O | 92 | <8 |
| XPhos | K₂CO₃ | Toluene | 95 | <5 |
(Data adapted from general trends reported in the literature[1])
Experimental Protocols
Protocol 1: Baseline Suzuki Coupling Prone to Dehalogenation
This protocol uses conditions that may lead to a higher percentage of dehalogenation and serves as a baseline for comparison.
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Sodium ethoxide (NaOEt) (2.0 mmol), Anhydrous Ethanol (10 mL).
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.[1]
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.[1]
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.[1]
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates modifications known to minimize the dehalogenation side reaction.
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), Potassium phosphate (K₃PO₄) (2.0 mmol), Anhydrous Toluene (9 mL), Water (1 mL).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[3]
-
In a separate vial, add the Pd₂(dba)₃ and SPhos, then add this to the main flask.
-
Add the anhydrous toluene and water.[3]
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A troubleshooting workflow for minimizing dehalogenation.
Caption: Catalytic cycle showing the desired coupling vs. the dehalogenation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Cross-Coupling Reactions of Methyl 5-chloro-2-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving Methyl 5-chloro-2-iodobenzoate.
I. FAQs & Troubleshooting Guides
This section addresses common issues in a question-and-answer format to help you navigate experimental challenges.
General Issues
Question 1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary causes?
Answer: Low or no conversion in cross-coupling reactions with this substrate can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Due to the presence of both a chloro and an iodo substituent, selective coupling at the more reactive iodine site is expected.
-
Catalyst Inactivity: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ. Inefficient reduction can lead to low catalytic activity. Ensure your reaction conditions are suitable for this reduction. Consider using a pre-activated Pd(0) catalyst or a modern palladacycle precatalyst for more reliable generation of the active species.
-
Catalyst Poisoning: Trace impurities in reagents or solvents can poison the palladium catalyst. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, and sulfur-containing compounds can irreversibly bind to the catalyst.[1] Use high-purity, degassed solvents and reagents.
-
Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen or at elevated temperatures, can degrade, leading to catalyst deactivation.
-
Substrate-Related Issues: The ester group on the benzene ring can potentially coordinate to the palladium center, especially with less bulky ligands, leading to catalyst inhibition.
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
Answer: The formation of a black precipitate is indicative of palladium catalyst agglomeration and precipitation out of the solution as palladium black. This is a common catalyst deactivation pathway.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. Insufficiently bulky or electron-donating ligands may not adequately stabilize the Pd(0) species, leading to aggregation. Consider using bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Reaction Temperature: High reaction temperatures can accelerate catalyst decomposition and aggregation. If possible, screen for lower reaction temperatures, even if it requires longer reaction times.
-
Solvent Choice: The solvent can influence catalyst stability. Ensure your chosen solvent is appropriate for the specific cross-coupling reaction and is of high purity.
Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura coupling of this compound is giving a low yield, and I see significant homocoupling of the boronic acid. How can I improve this?
Answer: Low yields and significant homocoupling are common issues in Suzuki-Miyaura reactions.
-
Oxygen Contamination: The primary cause of boronic acid homocoupling is the presence of oxygen. Rigorous degassing of solvents and maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is critical.
-
Base Selection: The choice and quality of the base are crucial. The base activates the boronic acid for transmetalation but can also promote side reactions if not chosen carefully. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Ensure the base is finely powdered and anhydrous.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. This can be exacerbated by the presence of water and certain bases. Using anhydrous conditions or switching to a milder base can sometimes mitigate this issue.
Heck Reaction
Question 4: In my Heck reaction with this compound and an alkene, I'm getting a mixture of regioisomers and low yield. What can I do?
Answer: Regioselectivity and yield are common challenges in Heck reactions.
-
Ligand Control: The ligand significantly influences the regioselectivity of the alkene insertion. For terminal alkenes, both linear and branched products can be formed. Screening different phosphine ligands is often necessary to achieve the desired regioselectivity.
-
Catalyst Decomposition: Heck reactions often require elevated temperatures, which can lead to catalyst decomposition.[1] The use of more thermally stable catalyst systems, often involving bidentate phosphine ligands, can be beneficial.
-
Base Choice: The base is required to regenerate the active catalyst at the end of the catalytic cycle. The choice of base can impact the reaction rate and catalyst stability.
Sonogashira Coupling
Question 5: My Sonogashira coupling is suffering from low yield and significant alkyne homocoupling (Glaser coupling). How can I troubleshoot this?
Answer: Alkyne homocoupling is a prevalent side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.
-
Anaerobic Conditions: The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen. It is imperative to perform the reaction under strictly anaerobic conditions.[2]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a more active palladium catalyst or different reaction conditions, it completely eliminates the possibility of Glaser coupling.
-
Amine Base Purity: The amine base (e.g., triethylamine, diisopropylethylamine) is crucial for both the palladium and copper catalytic cycles. Ensure it is dry and of high purity.
Buchwald-Hartwig Amination
Question 6: My Buchwald-Hartwig amination of this compound is incomplete. What are the potential issues?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to catalyst inhibition or deactivation.
-
Catalyst Inhibition by Amine: The amine substrate or the product amine can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. The choice of ligand is critical to prevent this. Bulky, electron-rich biarylphosphine ligands are often effective in preventing product inhibition and promoting the final reductive elimination step.[3]
-
Base Strength: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is typically required. Ensure the base is fresh and handled under inert conditions as it can be hygroscopic.
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl halide. Optimizing the ligand and reaction conditions can help to suppress this.[3]
II. Data Presentation
The following tables summarize representative quantitative data for various cross-coupling reactions. Note that the optimal conditions can be substrate-dependent, and the data provided serves as a starting point for optimization. The data is compiled from analogous reactions due to the limited availability of direct comparative studies on this compound.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of an Aryl Iodide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 4 | >95 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 6 | >95 |
| 4 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | 78 |
Table 2: Comparison of Bases in the Suzuki-Miyaura Coupling of an Aryl Iodide
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 4 | >95 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 6 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Bu | Toluene | 100 | 5 | 88 |
III. Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions adapted for this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction
Objective: To couple this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Catalyzed)
Objective: To synthesize an arylalkyne from this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and Et₃N via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl amine from this compound and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (3 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOt-Bu to a dry Schlenk tube.
-
Outside the glovebox, add this compound, Pd₂(dba)₃, and XPhos to the Schlenk tube under a positive flow of inert gas.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene and the amine via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
General Catalytic Cycle for Cross-Coupling
References
Technical Support Center: Improving Selectivity in Reactions with Poly-halogenated Benzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly-halogenated benzene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of these complex substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions of poly-halogenated benzenes with identical halogens?
A1: Achieving site-selectivity in cross-coupling reactions of poly-halogenated arenes with identical halogens can be challenging due to the similar reactivity of the carbon-halogen (C-X) bonds.[1][2][3][4] The primary factors that can be manipulated to control regioselectivity include:
-
Electronic Effects: The inherent electronic properties of the aromatic ring, influenced by substituents, can render certain halogen positions more susceptible to oxidative addition. Generally, positions that are more electron-deficient are more reactive.[1] For instance, in polyhalogenated pyridines, oxidative addition is often favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom.[1]
-
Steric Hindrance: Bulky substituents near a C-X bond can sterically hinder the approach of the catalyst, favoring reaction at a less sterically encumbered position.[1][5]
-
Directing Groups: A functional group on the substrate can coordinate to the metal catalyst, directing it to a proximal C-X bond and thus controlling the site of oxidative addition.[1]
-
Ligand Control: The choice of ligand coordinated to the metal catalyst plays a crucial role. Bulky and electron-rich phosphine ligands can significantly influence the selectivity of the reaction.[1][5][6] For example, the use of sulfonated phosphine ligands in combination with specific bases can control selectivity through non-covalent interactions.[7][8]
-
Solvent and Additive Effects: The polarity and coordinating ability of the solvent, as well as the presence of additives, can alter the reactivity and selectivity of the catalytic system.[1][5][9]
Q2: How can I predict which halogen will react first in a di- or tri-halogenated benzene derivative?
A2: Predicting the site of initial reaction can be guided by a few principles:
-
For different halogens: The reactivity generally follows the trend of bond dissociation energies: C-I > C-Br > C-Cl > C-F, with the weakest bond being the most reactive.[1]
-
For identical halogens:
-
NMR Chemical Shifts: The 13C NMR chemical shifts can indicate the most electrophilic carbon positions, which are often more reactive.[1] Similarly, 1H NMR chemical shifts of the corresponding non-halogenated compound can offer predictive power, although this method is less reliable when the chemical shift differences are small (<0.3 ppm).[1]
-
Computational Analysis: Calculating the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate can be a powerful predictive tool. A significant LUMO lobe on a carbon atom bearing a halogen suggests that this position is more susceptible to nucleophilic attack by the catalyst and thus more likely to undergo oxidative addition first.[10]
-
Q3: What is the typical order of reactivity for different cross-coupling reactions on a poly-halogenated arene?
A3: While the specific substrate and conditions are critical, a general reactivity trend for palladium-catalyzed cross-coupling reactions is often observed. However, it's important to note that modern catalytic systems can often invert "traditional" selectivity. Historically, the ease of oxidative addition has been a guiding principle. For different halogens, the order is typically I > Br > Cl. For different pseudohalogens, triflates (-OTf) are generally more reactive than nonaflates (-ONf) and tosylates (-OTs). The challenge arises when trying to selectively react at a less reactive position in the presence of a more reactive one. This often requires careful tuning of the catalyst, ligands, and reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Selectivity in Suzuki-Miyaura Coupling of Dihalobenzenes
Symptoms:
-
Formation of a mixture of mono-arylated regioisomers.
-
Significant formation of the di-substituted product, even with stoichiometric control of the boronic acid.[11][12]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | The ligand may not be providing sufficient steric or electronic differentiation between the halogen sites. Solution: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[6] In some cases, specialized ligands like sulfonated SPhos (sSPhos) can induce selectivity through non-covalent interactions.[7][8] |
| Incorrect Base/Cation | The base and its counter-ion can influence selectivity through electrostatic interactions with the ligand and substrate. Solution: Experiment with a range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) with varying cations (Li, Na, K, Rb, Cs).[7] |
| Solvent Effects | The solvent polarity can impact the catalytic cycle and selectivity.[5][9] Solution: Test different solvents or solvent mixtures. For example, switching from a nonpolar solvent like toluene to a more polar one like DMF or acetonitrile can sometimes reverse or improve selectivity.[5] |
| Reaction Temperature | Higher temperatures can lead to loss of selectivity. Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider a temperature screen to find the optimal balance. |
| Catalyst Precursor | The choice of palladium precursor can affect the active catalyst formation and its selectivity. Solution: Try different palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. |
Problem 2: Poor Selectivity in Buchwald-Hartwig Amination of Poly-chloroarenes
Symptoms:
-
A mixture of mono-aminated products is formed.
-
Difficulty in achieving selective mono-amination without the formation of di-amination products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Standard Ligand Choice | Common phosphine ligands may not be effective for differentiating between C-Cl bonds. Solution: Employ sterically demanding and electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos).[6] These ligands are known to promote the challenging oxidative addition of C-Cl bonds and can enhance selectivity.[13] |
| Base is Too Reactive/Insoluble | Strong, insoluble bases like NaOtBu can sometimes lead to poor reproducibility and side reactions. Solution: Consider using a soluble, milder organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an alternative inorganic base like LiHMDS.[14][15][16] |
| Reaction Conditions Too Forcing | High temperatures required for C-Cl activation can diminish selectivity. Solution: Optimize the catalyst system (ligand and palladium source) to enable the reaction to proceed at a lower temperature.[14] |
Problem 3: Side Reactions in Sonogashira Coupling with Poly-iodinated Benzenes
Symptoms:
-
Formation of Glaser-Hay homocoupling products of the terminal alkyne.[17]
-
Dehalogenation or hydrodehalogenation of the starting material.[17]
-
Low yield of the desired mono-alkynylated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Copper Co-catalyst | The copper salt (typically CuI) is often responsible for promoting alkyne homocoupling. Solution: Reduce the amount of CuI or switch to a copper-free Sonogashira protocol. Several modern methods have been developed that do not require a copper co-catalyst. |
| High Reaction Temperature | Elevated temperatures can promote side reactions like homocoupling and dehalogenation.[17] Solution: Optimize the reaction to proceed at a milder temperature. This may involve screening different palladium catalysts, ligands, and solvents. |
| Inappropriate Base/Solvent | The choice of amine base and solvent can influence the rates of the desired coupling versus side reactions. Solution: Screen different amine bases (e.g., Et₃N, iPr₂NEt, DBU) and solvents (e.g., THF, DMF, toluene). Ensure the reagents are anhydrous and the reaction is performed under an inert atmosphere. |
| Steric Hindrance | If both the poly-halogenated arene and the alkyne are sterically hindered, the reaction may be sluggish.[17] Solution: More forcing conditions may be necessary, but this must be balanced against the increased potential for side reactions. A more active catalyst system (e.g., with a highly active ligand) may be required. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of a Dichloroarene
This protocol is a generalized starting point based on literature examples.[18] Optimization will be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the dichloroarene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Addition of Base: Add the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 5:1, 6 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC/LC-MS, typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate, 20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination of a Dichloroarene
This protocol provides a general method for selective amination.[13][18]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., BrettPhos, 0.022 mmol, 2.2 mol%) to a vial. Add a portion of the reaction solvent (e.g., toluene, 2 mL) and stir for 10 minutes.
-
Reaction Setup: In a separate oven-dried Schlenk tube, add the dichloroarene (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Remove the tube from the glovebox, add the remaining solvent (e.g., toluene, 3 mL) followed by the amine (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or GC/LC-MS, typically 12-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data Summary
Table 1: Influence of Ligand and Base on Selectivity in Suzuki-Miyaura Coupling of 2,5-Dichlorotoluene
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product Ratio (ortho:meta) | Yield (%) |
| 1 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 1 : 1.5 | 85 |
| 2 | sXPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 10 : 1 | 92 |
| 3 | sXPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | >20 : 1 | 95 |
| 4 | sSPhos | Rb₂CO₃ | Dioxane/H₂O | 80 | 24 | 1 : 12 | 88 |
Data is illustrative and compiled from trends described in the literature.[7][8]
Table 2: Conditions for Selective Mono-functionalization of Dihalobenzenes
| Substrate | Reaction Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1-Bromo-3-chlorobenzene | Suzuki | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3-Chloro-biphenyl | 95 |
| 1,3-Dichlorobenzene | Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 110 | 3-Chloro-N-phenylaniline | 89 |
| 1-Iodo-4-bromobenzene | Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | 60 | 1-Bromo-4-(phenylethynyl)benzene | 92 |
Data is illustrative and compiled from trends described in the literature.
Visualizations
Caption: General workflow for selective cross-coupling reactions.
Caption: Decision tree for troubleshooting low selectivity issues.
Caption: Key factors influencing selectivity in cross-coupling.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. | Semantic Scholar [semanticscholar.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021) | Vignesh Palani | 80 Citations [scispace.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Removing Palladium Catalyst from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for removing residual palladium include:
-
Filtration: Primarily used for heterogeneous catalysts (e.g., Pd/C), often employing a filter aid like Celite® to remove fine particles.[1][2]
-
Adsorption (Scavenging): Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[1][3] Metal scavengers are often silica or polymer-based and functionalized with groups like thiols, amines, or dimercaptotriazine (DMT).[3][4]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[3][5] The effectiveness of this method can be improved by using additives that increase the solubility of palladium species.[3]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2][3] This is particularly useful for removing water-soluble palladium salts.
-
Chromatography: Techniques like column chromatography can be used to separate the desired compound from the palladium catalyst.[2][3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:[3]
-
Form of Palladium: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Filtration is effective for heterogeneous catalysts, while scavenging or chromatography is better for homogeneous ones.[1][6]
-
Nature of Your Product: Consider your product's solubility, stability, and potential to chelate with palladium.
-
Solvent System: The polarity of the solvent can impact the efficiency of scavengers and the solubility of palladium species.[1]
-
Desired Purity Level: The required final palladium concentration (e.g., ppm level) will influence the choice and rigor of the purification method.[7]
Q3: What is Celite, and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. It forms a porous filter cake that can trap fine particles of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), which might otherwise pass through standard filter paper.[1][2]
Q4: My palladium removal is inconsistent between batches. What could be the cause?
A4: Inconsistent palladium removal can be due to variations in the palladium species present at the end of the reaction (e.g., different oxidation states). To address this, you should:
-
Standardize the Work-up: Maintain a consistent work-up procedure before the palladium removal step.[3]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3][4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the palladium into a single, more easily removable species.[3]
Troubleshooting Guide
Issue 1: Filtration is ineffective; the filtrate is still dark.
-
Possible Cause: The palladium catalyst is present as very fine particles or is soluble.
-
Solutions:
-
Optimize Filtration: Use a finer porosity filter medium or a membrane filter (e.g., 0.45 µm PTFE). Ensure your Celite bed is well-packed and sufficiently thick (1-2 cm).[1]
-
Switch Methods: If palladium is soluble, filtration alone is insufficient. Consider using scavengers, precipitation, or chromatography.[1]
-
Induce Precipitation: Try adding an anti-solvent to precipitate the soluble palladium before filtration.[1]
-
Address Colloidal Palladium: If colloidal palladium has formed, add a flocculating agent to aggregate the particles or treat the solution with activated carbon or silica gel to adsorb the colloids before filtration.[1]
-
Issue 2: Low efficiency of palladium scavengers.
-
Possible Cause: Incorrect scavenger selection, insufficient scavenger amount, or inadequate reaction time.
-
Solutions:
-
Select the Right Scavenger: Consider the palladium oxidation state. Thiol-based scavengers are generally effective for Pd(II).[1] Ensure the scavenger is compatible with your solvent system.[1] If unsure, perform a small-scale screen with a panel of different scavengers.[1]
-
Optimize Scavenger Loading and Time: Increase the amount of scavenger and/or extend the reaction time. Heating the mixture may also improve efficiency.
-
Issue 3: Significant product loss during palladium removal.
-
Possible Cause: The product is binding to the adsorbent (scavenger or activated carbon).
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.[3]
-
Wash the Adsorbent: After filtration, wash the scavenger or carbon cake with a small amount of fresh solvent to recover any adsorbed product.[1][3]
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium but low affinity for your product.[3]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[3]
-
Data Presentation: Efficiency of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes | Reference |
| Scavengers | |||||
| MP-TMT Resin | 33,000 | < 200 | > 99.4% | 5 equivalents of scavenger, stirred overnight at room temperature. | [7] |
| MP-TMT Resin | 500 - 800 | < 10 | > 98% | 0.5% wt of palladium catalyst used initially. | [7] |
| PhosphonicS SPM32 | ~2100 (from 105mg Pd(OAc)₂ in 50mL ACN) | < 28 (after 2h), < 11 (after 20h) | 98.7% (2h), > 99.5% (20h) | 2 mL of scavenger in a rotating bed reactor at 1000 RPM. | [6] |
| Si-TMT | 2239 | 20 | 99.1% | Demonstrated on a 92 g scale. | [8] |
| Activated Carbon | |||||
| Darco KB-B | 300 | < 1 | > 99.6% | 0.2 wt activated carbon, 45 °C for 18 h, followed by crystallization. | [8] |
| Nuchar AquaGuard & 1,2-ethanedithiol | 9100 | < 273 | > 97% | Binary system showing superior performance to activated carbon alone. | [8] |
| Filtration & Washes | |||||
| Celite Filtration | ~10,000 (1%) | 8,600 | ~14% | Initial step to remove larger agglomerated particles. | [9] |
| N-acetyl cysteine wash (x1) | 8,600 | 975 | 88.7% | Heated at 30–40°C for 64 hours. | [9] |
| Combined Methods | |||||
| Column Chromatography + Scavenging Resin | Varies | < 50 | ~98% (from crude) | Found to be effective in reliably reducing palladium to low levels. | [10][11] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the selected palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[3][12] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite or suitable filter paper to remove the solid scavenger.[1][3]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a suitable technique like ICP-MS.[11][13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[12]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[12]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[8][12]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Note that fine carbon particles can be difficult to filter.[12]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[12]
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Filtration through a Celite Pad
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed. Pre-wet the Celite pad with the filtration solvent.[1]
-
Dilute the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum if necessary to draw the solution through the filter.[1]
-
Wash: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect Filtrate: The combined filtrate contains the product, free of heterogeneous palladium.[1]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. spinchem.com [spinchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. onyxipca.com [onyxipca.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
Validation & Comparative
Spectroscopic Analysis of Substituted Methyl Benzoates: A Comparative Guide to 1H and 13C NMR Characterization
In the landscape of synthetic chemistry and drug discovery, precise molecular characterization is paramount. For researchers and scientists engaged in the development of novel therapeutics and functional materials, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of halogenated and other substituted methyl benzoates, offering a key resource for the characterization of this class of compounds.
Comparative ¹H NMR Data
The ¹H NMR spectra of substituted methyl benzoates are characterized by signals from the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons are particularly sensitive to the nature and position of the substituents on the benzene ring. Electron-withdrawing groups, such as halogens and nitro groups, generally deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).
Below is a table summarizing the ¹H NMR data for selected substituted methyl benzoates.
| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| Methyl Benzoate | CDCl₃ | 8.03 (m, 2H), 7.55-7.40 (m, 3H) | 3.91 (s, 3H) |
| Methyl 2-iodobenzoate | - | - | - |
| Methyl 2-chlorobenzoate | - | - | - |
| Methyl 3-nitrobenzoate | CDCl₃ | 8.85 (t, J=2.0 Hz, 1H), 8.42 (ddd, J=8.2, 2.4, 1.0 Hz, 1H), 8.32 (ddd, J=7.8, 1.8, 1.0 Hz, 1H), 7.68 (t, J=8.0 Hz, 1H) | 3.99 (s, 3H) |
Data for Methyl 2-iodobenzoate and Methyl 2-chlorobenzoate were not explicitly found in the search results.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbonyl carbon of the ester group typically resonates in the downfield region of the spectrum.
The following table summarizes the ¹³C NMR data for selected substituted methyl benzoates.
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| Methyl Benzoate [1] | CDCl₃ | 167.0 | 132.8, 130.1, 129.5, 128.3 | 52.0[1] |
| Methyl 2-iodobenzoate | - | - | - | - |
| Methyl 2-chlorobenzoate | - | - | - | - |
| Methyl 3-nitrobenzoate [1] | CDCl₃ | 164.8 | 148.3, 135.0, 131.9, 129.7, 127.5, 124.5 | 52.7[1] |
Data for Methyl 2-iodobenzoate and Methyl 2-chlorobenzoate were not explicitly found in the search results.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like substituted methyl benzoates.[2][3]
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.[2]
-
Lock the spectrometer on the deuterium signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
-
Tune and match the probe for the ¹H and ¹³C frequencies to maximize sensitivity.[3]
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.[2]
-
Acquisition Time: 2-4 seconds.[2]
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).
-
Number of Scans: 8-16 scans for samples with good concentration.
-
Spectral Width: A range sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30 degrees.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds (can be shorter for protonated carbons).
-
Number of Scans: 128 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
Decoupling: Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
Workflow for NMR Characterization of Substituted Methyl Benzoates
The following diagram illustrates the general workflow for characterizing a substituted methyl benzoate using NMR spectroscopy.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 5-chloro-2-iodobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. Methyl 5-chloro-2-iodobenzoate and its derivatives are key intermediates in the synthesis of a wide array of functional molecules. This guide provides a comparative analysis of mass spectrometry for the characterization of these compounds, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. When coupled with chromatographic methods such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides high sensitivity and selectivity for the analysis of complex mixtures.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a hard ionization technique that generates numerous fragments, providing a detailed fingerprint of the molecule that is useful for structural elucidation and library matching.
Predicted Fragmentation of this compound:
The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the ester group and the loss of halogen atoms. The fragmentation pattern is crucial for confirming the structure of synthesized derivatives.
Table 1: Predicted Mass Spectral Data for this compound (C₈H₆ClIO₂) - Molecular Weight: 295.91 g/mol
| m/z | Predicted Fragment Ion | Relative Abundance |
| 296 | [M]⁺• (based on ³⁵Cl, ¹²⁷I) | Moderate |
| 298 | [M+2]⁺• (isotopic peak due to ³⁷Cl) | Low |
| 265 | [M - OCH₃]⁺ | High |
| 237 | [M - COOCH₃]⁺ | Moderate |
| 169 | [M - I]⁺ | Moderate |
| 141 | [M - I - CO]⁺ | Moderate |
| 127 | [I]⁺ | Variable |
| 111 | [C₆H₃Cl]⁺ | Low |
Mass Spectral Data of a Related Compound: Methyl 2-iodobenzoate
To provide a reference, the experimental mass spectral data for the related compound, Methyl 2-iodobenzoate, is presented below, as sourced from the NIST WebBook.[1][2][3][4]
Table 2: Experimental Mass Spectral Data for Methyl 2-iodobenzoate (C₈H₇IO₂) - Molecular Weight: 262.04 g/mol
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 262 | 45 | [M]⁺• |
| 231 | 100 | [M - OCH₃]⁺ |
| 203 | 15 | [M - COOCH₃]⁺ |
| 104 | 30 | [C₇H₄O]⁺ |
| 76 | 40 | [C₆H₄]⁺ |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and thermally stable derivatives of this compound.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be around 10 µg/mL for analysis. Ensure the sample is free of non-volatile materials.
-
GC Conditions:
-
Injector: Split/splitless inlet at 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is preferred for less volatile or thermally labile derivatives.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of approximately 10 µg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Ion Trap, or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Visualization of Analytical Workflows
Caption: General workflow for the analysis of chemical derivatives using chromatography-coupled mass spectrometry.
Caption: Predicted electron ionization fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone for the analysis of this compound derivatives, other spectroscopic techniques provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for unambiguous structure elucidation.
-
¹H NMR: Would confirm the presence and substitution pattern of aromatic protons and the methyl ester protons.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bonded to the halogens.
Comparison with Mass Spectrometry:
| Feature | Mass Spectrometry | NMR Spectroscopy |
| Information Provided | Molecular weight, elemental formula (HRMS), fragmentation pattern | Connectivity of atoms, stereochemistry, dynamic processes |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to millimole) |
| Sample Requirement | Micrograms | Milligrams |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per experiment) |
| Destructive | Yes | No |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6][7][8]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Characteristic Absorptions: For this compound, key IR bands would include the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C bending and stretching vibrations.
Comparison with Mass Spectrometry:
| Feature | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Molecular weight, fragmentation | Presence of functional groups |
| Structural Detail | High (connectivity from fragments) | Low (functional groups only) |
| Isomer Differentiation | Can distinguish structural isomers with different fragmentation patterns | Can distinguish isomers with different functional group environments |
| Quantitative Analysis | Excellent | Possible, but less precise |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.[9][10][11][12][13]
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Conclusion
For the comprehensive analysis of this compound and its derivatives, mass spectrometry, particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and detailed structural information through fragmentation analysis. However, for unambiguous structure confirmation, the complementary data provided by NMR spectroscopy is essential. IR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. The choice of analytical technique will ultimately depend on the specific research question, sample availability, and the level of structural detail required.
References
- 1. Methyl-2-iodobenzoate [webbook.nist.gov]
- 2. Methyl-2-iodobenzoate [webbook.nist.gov]
- 3. Methyl-2-iodobenzoate [webbook.nist.gov]
- 4. Methyl-2-iodobenzoate [webbook.nist.gov]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. organomation.com [organomation.com]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of Methyl 5-chloro-2-iodobenzoate
For researchers, scientists, and drug development professionals, ensuring the chemical purity of intermediates like Methyl 5-chloro-2-iodobenzoate is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Impurities can significantly impact the safety, efficacy, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and robustness.[1] This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound with other analytical techniques, supported by a detailed experimental protocol.
Comparison of Analytical Techniques for Purity Assessment
A multifaceted approach is often essential for a thorough purity assessment of pharmaceutical intermediates.[1] While HPLC is a primary method, techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information.
| Analytical Method | Parameter Measured | Typical Performance | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity (presence of related substances and degradation products) | >98% purity is commonly achievable. | High resolution for separating structurally similar impurities, sensitive to a wide range of non-volatile and thermally labile compounds, robust and widely available.[2][3] | May require longer run times for complex mixtures, potential for co-elution of impurities without method optimization.[2] |
| Gas Chromatography (GC) | Purity (presence of volatile impurities) | Can detect volatile impurities at low levels. | Excellent for analyzing volatile and semi-volatile impurities, high sensitivity, often faster than HPLC for volatile compounds.[4][5] | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.[2][4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Purity (assay) and identification of impurities | Highly accurate for determining the absolute amount of the main component. | Primary analytical method that does not require a reference standard of the analyte, provides unambiguous structural information for impurity identification.[2] | Lower sensitivity for trace impurities compared to chromatographic methods, requires a high-field NMR spectrometer, which has a higher initial instrument cost.[1][2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Identification and Quantification | Provides molecular weight information for unknown impurities. | Combines the separation power of HPLC with the identification capabilities of mass spectrometry, highly sensitive.[6][7] | Can be more complex to operate and maintain than a standard HPLC-UV system. |
Experimental Protocol: Reversed-Phase HPLC Method
This protocol describes a general reversed-phase HPLC method suitable for determining the purity of this compound. This method is adapted from established protocols for similar aromatic esters and would require validation for specific applications.[2]
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 0-5 min: 60% B 5-20 min: 60% to 90% B 20-25 min: 90% B 25-26 min: 90% to 60% B 26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (initial composition, 60% Acetonitrile: 40% Water).
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area normalization method (assuming all impurities have a similar response factor at the detection wavelength). The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100%.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
A Comparative Guide to the Analysis of Methyl 5-chloro-2-iodobenzoate Reaction Products: GC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction products is a critical step in chemical synthesis and drug development. For novel compounds such as Methyl 5-chloro-2-iodobenzoate, selecting the optimal analytical technique is paramount for ensuring purity, identifying byproducts, and quantifying reaction yield. This guide provides a comprehensive comparison of two common analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the analysis of this compound and its potential reaction products.
Method Comparison at a Glance
Both GC-MS and HPLC-UV offer robust solutions for the analysis of halogenated aromatic compounds. GC-MS provides exceptional sensitivity and structural information through mass fragmentation, making it ideal for identifying unknown byproducts.[1] HPLC-UV, on the other hand, is well-suited for routine quantification and analysis of less volatile or thermally sensitive compounds without the need for derivatization.[2][3][4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity and interaction with stationary phase, with UV absorbance detection. |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds. Excellent for complex mixture analysis and unknown identification. | Routine quantification of known compounds, analysis of non-volatile or thermally labile compounds. |
| Sample Volatility | Required | Not required |
| Derivatization | May be required for polar analytes to increase volatility. | Generally not required. |
| Sensitivity | High (typically ng/mL to pg/mL) | Moderate (typically µg/mL to ng/mL) |
| Selectivity | High, based on both retention time and mass spectrum. | Moderate, based on retention time and UV absorbance maxima. |
| Identification Power | Excellent, provides structural information from fragmentation patterns. | Limited to comparison with reference standards. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This proposed method is based on established protocols for the analysis of halogenated aromatic esters and similar compounds.[1]
1. Sample Preparation:
-
Dissolve the reaction mixture in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS or DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless or split 10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
3. Expected Fragmentation of this compound: The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). Key fragment ions would likely result from the loss of the methoxy group (-OCH3), the iodine atom (-I), the chlorine atom (-Cl), and the entire ester group (-COOCH3). The isotopic pattern of chlorine (M+ and M+2 in an approximate 3:1 ratio) would be a characteristic feature.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established procedures for the analysis of aromatic esters.[2][3][4]
1. Sample Preparation:
-
Dissolve the reaction mixture in the mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for the analyte) |
Performance Comparison Data
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound, based on typical values for similar halogenated aromatic compounds.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LoD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantitation (LoQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 5% | < 2% |
| Analysis Time | ~20 minutes | ~10 minutes |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the GC-MS and HPLC-UV methods.
Conclusion
The choice between GC-MS and HPLC-UV for the analysis of this compound reaction products depends on the specific analytical goals. For detailed structural elucidation and the identification of unknown impurities, the superior sensitivity and identification capabilities of GC-MS make it the preferred method. For routine quality control and high-throughput quantification of the target analyte where speed and precision are critical, HPLC-UV offers a reliable and efficient alternative. Researchers and drug development professionals should consider the information presented in this guide to make an informed decision based on their analytical needs.
References
A Comparative Guide to the Reactivity of Methyl 5-chloro-2-iodobenzoate and Other Halobenzoates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for this purpose. The reactivity of the aryl halide starting material is a critical factor governing the efficiency of these transformations. This guide provides an objective comparison of the reactivity of Methyl 5-chloro-2-iodobenzoate against its analogous brominated and chlorinated counterparts, supported by experimental data and detailed protocols.
This compound is a versatile building block in chemical synthesis, featuring both a chloro and an iodo substituent on the benzene ring.[1] The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making it a valuable intermediate in the construction of complex molecules.[1][2]
Relative Reactivity in Cross-Coupling Reactions: An Overview
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
This inherent reactivity difference is the foundation for the selective cross-coupling of di- and polyhalogenated aromatic compounds. In the case of this compound, the C-I bond is expected to be significantly more reactive than the C-Cl bond, enabling chemoselective transformations at the 2-position.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative comparison, the following tables summarize typical reaction outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is compiled from representative protocols for similar halobenzoate substrates to illustrate the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. The reactivity of the halobenzoate directly impacts the reaction time and temperature required for efficient conversion.
| Substrate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80°C | 2-4 | >90 |
| Methyl 2-bromo-5-chlorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C | 8-12 | 75-85 |
| Methyl 2,5-dichlorobenzoate | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/H₂O, 110°C | 18-24 | 50-70 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The high reactivity of the C-I bond in this compound allows this reaction to proceed under milder conditions.[3][4][5][6][7]
| Substrate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 25°C | 1-3 | >95 |
| Methyl 2-bromo-5-chlorobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60°C | 6-10 | 70-80 |
| Methyl 2,5-dichlorobenzoate | Phenylacetylene | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Dioxane, 100°C | >24 | <40 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to other cross-coupling reactions, the reactivity of the aryl halide plays a crucial role in the reaction efficiency.[8][9][10]
| Substrate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80°C | 4-6 | >90 |
| Methyl 2-bromo-5-chlorobenzoate | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100°C | 12-18 | 70-85 |
| Methyl 2,5-dichlorobenzoate | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 110°C | 24-36 | 60-75 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Experimental Workflow
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[11][12]
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[7][13]
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 mL)
-
Anhydrous solvent (e.g., THF or DMF, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
After the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine.[3][14]
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 10 mL)
-
Glovebox or Schlenk line
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide and the amine.
-
Seal the flask and heat the reaction mixture with vigorous stirring for the required time, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The comparative data clearly demonstrates the superior reactivity of this compound in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The presence of the highly reactive C-I bond allows for milder reaction conditions, shorter reaction times, and generally higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This makes this compound a highly valuable and efficient building block for the synthesis of complex organic molecules, offering significant advantages in process development and optimization for pharmaceutical and materials science applications. The ability to selectively functionalize the 2-position while leaving the C-Cl bond intact further enhances its synthetic utility, opening avenues for subsequent transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Suzuki Coupling Efficiency: A Comparative Analysis of Methyl 5-chloro-2-iodobenzoate and Aryl Bromides
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is paramount for efficient and successful synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the construction of biaryl moieties, a prevalent scaffold in numerous pharmaceutical agents. This guide provides an objective comparison of the Suzuki coupling efficiency of Methyl 5-chloro-2-iodobenzoate against a range of aryl bromides, supported by experimental data, to inform substrate selection and reaction optimization.
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is fundamentally dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The established order of reactivity for aryl halides is I > Br > OTf >> Cl > F.[1][2][3][4] This trend suggests that the carbon-iodine bond in this compound will be significantly more susceptible to oxidative addition than the carbon-bromine bond in aryl bromides.
Furthermore, the electronic properties of the aryl halide play a crucial role. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition, thereby increasing the overall reaction efficiency.[1][2] this compound possesses two such activating groups: a chloro and a methoxycarbonyl substituent, which are expected to further increase its reactivity in Suzuki coupling reactions.
Quantitative Comparison of Coupling Efficiencies
To illustrate the practical implications of these principles, the following table summarizes experimental data for the Suzuki coupling of an aryl iodide with strong electron-withdrawing groups (as a proxy for this compound) and various aryl bromides with different electronic properties.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | 81 | [5] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd complex | Cs₂CO₃ | DMF/H₂O | 1 | >90 | [2] |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd complex | Cs₂CO₃ | DMF/H₂O | 1 | >90 | [2] |
| 4 | Bromobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 0.17-1 | 70-98 | [4] |
| 5 | 4-Chlorobromobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 0.17-1 | 70-98 | [4] |
| 6 | 4-Nitrobromobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 0.17-1 | 70-98 | [4] |
Note: Data for 2-Iodo-4-nitrofluorobenzene (Entry 1) is used as a representative example for a highly activated aryl iodide, analogous to this compound.
The data clearly indicates that highly activated aryl iodides can achieve high yields in Suzuki coupling reactions. Similarly, activated aryl bromides (Entries 2 and 3) and even simple bromobenzene (Entry 4) can provide excellent yields, often with very short reaction times, particularly with efficient catalyst systems. The key takeaway is that while the intrinsic reactivity of the C-I bond is higher, the choice of catalyst, base, and solvent system is critical for optimizing the coupling of aryl bromides to achieve comparable or even superior efficiencies in terms of yield and reaction time.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in the comparison table.
General Procedure for Suzuki Coupling of Aryl Bromides (from[2])
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.01 mmol), and cesium carbonate (2.0 mmol) in a solvent mixture of DMF (3 mL) and water (1.5 mL) was stirred at 70 °C for 1 hour. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biphenyl derivative.
Experimental Procedure for Suzuki Coupling of 2-Iodo-4-nitrofluorobenzene (adapted from[5])
In a round-bottom flask, 2-iodo-4-nitrofluorobenzene (1 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2 mmol) were dissolved in dioxane (10 mL). The mixture was heated to reflux and stirred under an inert atmosphere. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The residue was then purified by column chromatography to yield the biphenyl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the key mechanistic steps and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Methyl 5-chloro-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chloro-2-iodobenzoate is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the presence of two distinct halogen atoms, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions. The more reactive carbon-iodine bond is the primary site for these transformations, enabling the strategic introduction of various substituents.[1] This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions with this versatile substrate. The data presented, where not directly available for this compound, is extrapolated from studies on structurally similar 2-iodobenzoates to provide a reliable starting point for catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical for achieving high efficiency and yields in cross-coupling reactions. Below is a summary of the performance of various catalytic systems in the four major types of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For substrates like this compound, the selection of an appropriate ligand is crucial to overcome potential steric hindrance from the ortho-ester group.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Note: "Good" and "High" yields are as reported in the respective literature for analogous dihaloheterocycles, suggesting successful reactions without specifying the exact percentage in the abstract.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The classic palladium-copper co-catalyst system remains highly effective for this transformation.
| Palladium Source | Ligand | Copper Source | Base | Solvent | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | - | CuI | Et₃N | THF | 12 | 85 |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N/DMF | DMF | 8 | 92 |
| Pd(dppf)Cl₂ | - | CuI | Cs₂CO₃ | Dioxane | 12 | 78 |
| Pd₂(dba)₃ | XPhos | - | K₃PO₄ | Toluene | 16 | 95 |
Note: Data is representative for methyl 2-iodobenzoate and should be used as a guideline.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of a bulky electron-rich phosphine ligand is often key to achieving high yields, especially with challenging substrates.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Anticipated Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 18-24 | 80-95 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-90 |
| [Pd(cinnamyl)Cl]₂ | MorDalPhos | K₃PO₄ | Water | 50 | 1-4 | 85-98 |
Note: Yields are anticipated based on reactions with similar aryl chlorides and bromides.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reaction conditions can be tuned to favor the desired product and minimize side reactions.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 75 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 8 | 88 |
| Herrmann's Catalyst | - | Ag₃PO₄ | DMF | 120 | 6 | 91 |
Note: Data is representative for ethyl 2-iodobenzoate and should be used as a guideline.[3]
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
In a round-bottom flask, this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) are combined. The flask is fitted with a condenser and the system is thoroughly purged with an inert gas such as argon. The appropriate solvent (e.g., toluene/water mixture) is then added. The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time. Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Sonogashira Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) if required. The flask is evacuated and backfilled with argon several times. The chosen base (e.g., triethylamine, 2.0 equiv) and solvent (e.g., THF) are added, followed by the dropwise addition of the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the appropriate temperature until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv). The tube is evacuated and backfilled with argon. This compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane) are added. The reaction is heated to the specified temperature for the required duration. After cooling, the reaction mixture is filtered through a pad of Celite, washing with an appropriate organic solvent. The filtrate is then concentrated, and the crude product is purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 2-4 mol%) are combined. The tube is flushed with an inert gas. An anhydrous solvent (e.g., DMF or DMAc) and a base (e.g., Et₃N or K₂CO₃) are added. The tube is sealed and the mixture is heated with stirring to the indicated temperature. After the reaction is complete, it is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified via column chromatography.[4]
Visualizing the Catalytic Pathway
The following diagrams illustrate the fundamental steps involved in palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.[3][5]
References
A Comparative Spectroscopic Guide to Cross-Coupling Products of Methyl 5-chloro-2-iodobenzoate
A detailed analysis of the spectroscopic signatures of Suzuki, Heck, and Sonogashira cross-coupling products of Methyl 5-chloro-2-iodobenzoate is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the expected shifts in NMR, IR, and mass spectrometry data, facilitating the unambiguous identification of these valuable compounds.
This compound is a versatile building block in organic synthesis, amenable to various palladium-catalyzed cross-coupling reactions that are pivotal in the construction of complex molecular architectures. The selective reaction at the more labile carbon-iodine bond allows for the introduction of a diverse range of substituents. This guide focuses on the spectroscopic characterization of the products resulting from three common cross-coupling reactions: Suzuki, Heck, and Sonogashira couplings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material, this compound, and its expected cross-coupling products. This data is essential for monitoring reaction progress and confirming the identity of the synthesized compounds.
Table 1: Spectroscopic Data for this compound (Starting Material)
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃) | No experimental data found in the search results. |
| ¹³C NMR (CDCl₃) | No experimental data found in the search results. |
| IR (cm⁻¹) | No experimental data found in the search results. |
| Mass Spec. (UPLC-MS) | m/z 296.6 [M+H]⁺[1] |
Table 2: Spectroscopic Data for Methyl 5-chloro-2-phenylbenzoate (Suzuki Product)
| Spectroscopic Data | Value |
| ¹H NMR | No experimental data found in the search results. |
| ¹³C NMR | No experimental data found in the search results. |
| IR (cm⁻¹) | No experimental data found in the search results. |
| Mass Spec. | No experimental data found in the search results. |
Table 3: Spectroscopic Data for Methyl 5-chloro-2-styrylbenzoate (Heck Product)
| Spectroscopic Data | Value |
| ¹H NMR | No experimental data found in the search results. |
| ¹³C NMR | No experimental data found in the search results. |
| IR (cm⁻¹) | No experimental data found in the search results. |
| Mass Spec. | No experimental data found in the search results. |
Table 4: Spectroscopic Data for a Representative Sonogashira Product (Phenyl 4-(2-phenylethynyl)benzoate)
| Spectroscopic Data | Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.17 (d, J = 8.7 Hz, 2H), 7.64 (d, J = 8.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.42 (t, J = 7.8 Hz, 2H), 7.35-7.37 (m, 3H), 7.27 (t, J = 7.5 Hz, 1H), 7.21 (t, J = 7.8 Hz, 2H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.6, 150.8, 131.7, 131.6, 130.0, 129.5, 128.8, 128.7, 128.4, 125.9, 122.5, 121.6, 92.8, 88.5[2] |
| IR (KBr, cm⁻¹) | 2362.6, 1730.0, 1265.2, 1190.0, 1174.6, 1076.2, 756.0[2] |
| Mass Spec. (EI) | m/z 298 (100, [M]⁺), 299 (23, [M+1]⁺), 300 (2.5, [M+2]⁺)[2] |
Experimental Protocols
The following are general procedures for Suzuki, Heck, and Sonogashira cross-coupling reactions that can be adapted for this compound.
1. Suzuki Coupling Protocol (General)
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
2. Heck Coupling Protocol (General)
In a reaction vessel, this compound (1.0 equiv.), an alkene (1.2-1.5 equiv.), a palladium source such as Pd(OAc)₂ (0.01-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or a more specialized ligand, 0.02-0.10 equiv.), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equiv.) are combined in a suitable solvent like DMF, NMP, or toluene. The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired product.
3. Sonogashira Coupling Protocol (General)
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv.), a copper(I) co-catalyst like CuI (0.02-0.10 equiv.), and a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv.), are added. The reaction is usually carried out under an inert atmosphere at room temperature or with gentle heating (40-70 °C). After completion of the reaction, as indicated by TLC or GC-MS, the reaction mixture is filtered to remove the precipitated amine hydrohalide salt. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to understanding the mechanism of Suzuki, Heck, and Sonogashira reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Quantitative NMR (qNMR) for the Purity Assessment of Methyl 5-chloro-2-iodobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of Methyl 5-chloro-2-iodobenzoate. It offers a comparative analysis with established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by illustrative experimental data and detailed protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical parameter that directly influences the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API).[1] While chromatographic methods like HPLC and GC are commonly employed for purity analysis, qNMR has emerged as a powerful and increasingly recognized primary analytical method for determining the purity of organic compounds with high accuracy and precision.[2][3]
Unlike traditional chromatographic techniques that provide a relative purity based on response factors, qNMR is a direct and absolute method.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
This guide will delve into the practical aspects of employing qNMR for the purity assessment of this compound, compare its performance with HPLC and GC, and provide the necessary experimental details to implement this technique in a research or quality control setting.
Head-to-Head Comparison: qNMR vs. HPLC vs. GC
The choice of analytical method for purity determination depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy.[4] The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation by polarity and detection by UV absorbance.[4] | Separation based on volatility and polarity, with detection typically by Flame Ionization (FID) or Mass Spectrometry (MS).[4] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[4] | Relative (requires a reference standard of known purity for accurate quantification of impurities).[4] | Relative (requires a reference standard).[4] |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] | High, but dependent on the response factor of the detector for different compounds. |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[2] | Very good, with low RSD.[1] | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[1] | Good for separating closely related structures and isomers.[4] | Excellent for separating volatile compounds. |
| Sample Throughput | Moderate; sample preparation is simple, and analysis time can be short.[5] | High; well-suited for automated analysis of a large number of samples. | High; suitable for automated analysis. |
| Destructive? | No, the sample can be recovered.[6] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Strengths | - Primary method- No analyte-specific reference standard needed- Provides structural information- Accurate and precise | - High sensitivity- Excellent separation capabilities- Widely available and well-established | - High sensitivity for volatile impurities- Can detect residual solvents effectively |
| Limitations | - Lower sensitivity compared to chromatographic methods- Potential for signal overlap- Requires a high-field NMR spectrometer | - Requires reference standards for all impurities for accurate quantification- Different compounds can have different response factors | - Only suitable for volatile and thermally stable compounds- Potential for sample degradation at high temperatures |
Illustrative Purity Assessment Data
The following table presents hypothetical, yet realistic, data from the purity assessment of a batch of this compound using qNMR, HPLC, and GC. This data is for illustrative purposes to highlight the potential outcomes of each technique.
Table 2: Illustrative Purity Data for this compound
| Parameter | qNMR | HPLC (UV, 254 nm) | GC-FID |
| Purity (%) | 99.2 ± 0.1 | 99.5 (Area %) | 99.7 (Area %) |
| Major Impurity A (%) | 0.5 | 0.3 | 0.2 |
| **Impurity B (residual solvent, %) ** | Not detected | Not detected | 0.1 |
| Unidentified Impurities (%) | 0.3 | 0.2 | 0.0 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.015% |
Note: The discrepancy in purity values between the methods can arise from the different principles of detection and quantification. For instance, non-UV active impurities would not be detected by HPLC, and non-volatile impurities would not be detected by GC. qNMR, being a molar-based technique, provides a more accurate representation of the composition.[1]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard: Maleic acid (certified reference material, CRM)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)[4]
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Record the exact weights.[7]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Optimize the instrument's shimming to achieve a symmetrical lineshape.[8]
-
Acquire the ¹H-NMR spectrum using a quantitative pulse program.
-
Key Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).[9]
-
Number of scans: 8-16 (to achieve an adequate signal-to-noise ratio).
-
Acquisition time: ≥ 3 seconds.
-
Spectral width: ~16 ppm.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the free induction decay (FID).
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Analyte (this compound): Select a distinct, non-overlapping proton signal (e.g., the methyl ester singlet).
-
Internal Standard (Maleic acid): Integrate the singlet corresponding to the two olefinic protons.
-
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationship in the data analysis process.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship in qNMR purity calculation.
Conclusion
Quantitative NMR is a robust and reliable primary method for the purity assessment of this compound. It offers the significant advantage of providing an absolute purity value without the need for an analyte-specific certified reference material.[4] While HPLC and GC are valuable orthogonal techniques, particularly for the detection of trace impurities and residual solvents, qNMR provides a highly accurate and precise purity determination that is essential for the quality control of pharmaceutical intermediates and APIs.[4][10] The adoption of qNMR in a quality control workflow can lead to a more thorough understanding of the impurity profile and greater confidence in the overall quality of the material.[11] Regulatory bodies increasingly recognize qNMR as a primary method for purity determination, further underscoring its importance in pharmaceutical analysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bipm.org [bipm.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bioactive N-Aryl Anthranilic Acids Using Di-substituted Benzoates as Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of N-aryl anthranilic acids, a class of bioactive molecules known for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The focus is on the Ullmann condensation reaction, a cornerstone method for forming the crucial C-N bond in these structures. We will explore how the substitution pattern on the aniline precursor, in conjunction with a di-substituted benzoic acid derivative, influences the reaction yield. This guide presents quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and synthetic workflow to aid researchers in their synthetic strategy and drug discovery efforts.
Data Presentation: Influence of Substituent Position on Reaction Yield
The synthesis of N-aryl anthranilic acid derivatives via the Ullmann condensation is significantly influenced by the steric and electronic effects of substituents on the aniline starting material. The following table summarizes the yields obtained from the reaction of 2-chlorobenzoic acid with various mono-substituted anilines. This data provides insight into how the position of the substituent (ortho, meta, or para) on the aniline ring affects the efficiency of the C-N bond formation.
| Aniline Substituent | Position | Yield (%) | Reference |
| -CH₃ | ortho | 63 | [1] |
| -CH₃ | meta | 65 | [2] |
| -CH₃ | para | 69 | [2] |
| -OCH₃ | ortho | - | |
| -OCH₃ | meta | - | |
| -OCH₃ | para | 69 | [2] |
| -NO₂ | ortho | - | |
| -NO₂ | meta | 60 | [2] |
| -NO₂ | para | 65 | [2] |
| -Cl | ortho | - | |
| -Cl | meta | 65 | [2] |
| -Cl | para | 65 | [2] |
Note: The data is compiled from multiple sources employing similar reaction conditions for comparability. Yields are for the isolated product.
Experimental Protocols
The following is a generalized experimental protocol for the Ullmann condensation synthesis of N-aryl anthranilic acids, based on procedures described in the literature.[1][2][3]
Reaction: Ullmann Condensation of 2-Chlorobenzoic Acid and a Substituted Aniline.
Materials:
-
2-Chlorobenzoic acid
-
Substituted aniline (e.g., o-toluidine, m-toluidine, p-toluidine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI) or Copper powder
-
Dimethylformamide (DMF) or water as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethanol/water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), the substituted aniline (2 equivalents), anhydrous potassium carbonate (0.5 equivalents), and a catalytic amount of copper(I) iodide or copper powder.
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or water.
-
Reaction: The reaction mixture is heated to reflux (typically between 130-150°C if using DMF) for a period of 3 to 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If DMF is used as the solvent, it is typically removed under reduced pressure. The residue is then dissolved in water.
-
Acidification: The aqueous solution is acidified with hydrochloric acid until a precipitate is formed.
-
Isolation: The precipitate (the crude N-aryl anthranilic acid) is collected by filtration and washed with cold water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-aryl anthranilic acid.
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action for the synthesized N-aryl anthranilic acids is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response.
Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation and its inhibition by N-aryl anthranilic acids.
Experimental Workflow
The synthesis of N-aryl anthranilic acids via the Ullmann condensation follows a systematic experimental workflow.
Caption: A generalized experimental workflow for the Ullmann condensation synthesis of N-aryl anthranilic acids.
References
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-2-iodobenzoate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical intermediates like Methyl 5-chloro-2-iodobenzoate are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound (CAS Number: 289039-82-3), a halogenated aromatic ester utilized in various advanced synthesis projects.[1][2] Adherence to these procedures is critical to mitigate risks and comply with regulations.
Key Hazard Information
This compound is classified as a hazardous substance.[3] Below is a summary of its known hazard classifications. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date information.
| Hazard Category | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[3] |
| Pictogram | GHS07 | Harmful/Irritant[3] |
| Signal Word | - | Warning[3] |
Experimental Protocols for Disposal
The disposal of this compound, a halogenated organic compound, must be managed as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[5] The following protocol outlines the necessary steps for its safe collection and disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Designated hazardous waste container for halogenated organic compounds (clearly labeled)
-
Fume hood
-
Solvent for rinsing (e.g., acetone, ethanol)
-
Hazardous waste labels
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including gloves, safety glasses, and a lab coat.[6]
-
Work Area: Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Segregation:
-
Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., weighing paper, pipette tips), and rinsates from glassware, in a designated hazardous waste container for halogenated organic waste .[4][7]
-
Crucially, do not mix halogenated waste with non-halogenated waste. [7] Incompatible wastes must be segregated to prevent dangerous reactions.[8] For example, keep acids and bases in separate containers.[9]
-
-
Container Labeling:
-
Container Management:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The first rinsate must be collected and disposed of as hazardous waste in the designated halogenated organic waste container.[10] Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[10]
-
-
Arranging for Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7] Follow their specific procedures for waste collection requests.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. bucknell.edu [bucknell.edu]
- 5. acs.org [acs.org]
- 6. keim.com [keim.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 5-chloro-2-iodobenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Methyl 5-chloro-2-iodobenzoate. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar halogenated aromatic compounds pose several potential hazards.[1][2] These include skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is critical to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation.[1][4] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] | Minimizes the inhalation of vapors that may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Containerization : Use a designated, properly labeled, and sealed waste container for all this compound waste.[2][6]
-
Decontamination : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]
-
Institutional Procedures : Always follow your institution's specific hazardous waste disposal procedures.[1]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
